molecular formula C9H6N2O3 B12427674 Nitroxoline-D4

Nitroxoline-D4

Cat. No.: B12427674
M. Wt: 194.18 g/mol
InChI Key: RJIWZDNTCBHXAL-GYABSUSNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitroxoline-D4 is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O3

Molecular Weight

194.18 g/mol

IUPAC Name

2,3,4,7-tetradeuterio-5-nitroquinolin-8-ol

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H/i1D,2D,4D,5D

InChI Key

RJIWZDNTCBHXAL-GYABSUSNSA-N

Isomeric SMILES

[2H]C1=CC(=C2C(=C(C(=NC2=C1O)[2H])[2H])[2H])[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Nitroxoline-D4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the deuterated nitroxoline analogue, Nitroxoline-D4. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences who are interested in the application of stable isotope-labeled compounds.

Chemical Identity and Structure

This compound is the deuterium-labeled version of Nitroxoline, an established antibiotic. The incorporation of deuterium, a stable isotope of hydrogen, makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.

Synonyms: 8-Hydroxy-5-nitroquinoline-D4, 5-Nitro-8-quinolinol-D4

There appears to be some variability in the degree of deuteration in commercially available this compound. Different suppliers report different molecular formulas, suggesting that the number and position of deuterium atoms on the quinoline ring may vary. The two commonly cited molecular formulas are C9H3D3N2O3 and C9H2D4N2O3. Researchers should consult the certificate of analysis from their specific supplier for the exact isotopic enrichment and deuteration pattern.

For the purpose of this guide, we will consider the structure with four deuterium atoms, as this is frequently cited.

Chemical Structure of this compound (Illustrative)

Image of the chemical structure of Nitroxoline with D atoms on the quinoline ring would be placed here.

Physicochemical Properties

Table 1: Physicochemical Properties of Nitroxoline (Parent Compound)

PropertyValueSource
CAS Number 4008-48-4[2]
Molecular Formula C9H6N2O3[3]
Molecular Weight 190.16 g/mol [3]
Appearance Solid[3]
Melting Point 180 °C[3]
Solubility >28.5 µg/mL (at pH 7.4)[3]
logP 1.99[3]

Mechanism of Action

The biological activity of this compound is expected to be identical to that of Nitroxoline. The primary mechanism of action of Nitroxoline is through the chelation of divalent metal ions, particularly Fe2+ and Zn2+.[4] These metal ions are essential cofactors for a variety of bacterial enzymes. By sequestering these ions, Nitroxoline disrupts critical cellular processes in bacteria, leading to an antimicrobial effect.[5]

This metal-chelating property is also believed to be the basis for its anticancer activity. Nitroxoline has been shown to inhibit tumor growth and angiogenesis, potentially by interfering with metal-dependent enzymes involved in these processes.[6]

Below is a diagram illustrating the proposed mechanism of action of Nitroxoline.

Nitroxoline_Mechanism Proposed Mechanism of Action of Nitroxoline Nitroxoline Nitroxoline Chelation Chelation Nitroxoline->Chelation Metal_Ions Divalent Metal Ions (e.g., Fe²⁺, Zn²⁺) Metal_Ions->Chelation Enzyme_Inhibition Inhibition of Enzyme Activity Chelation->Enzyme_Inhibition Deprives enzymes of essential cofactors Bacterial_Enzymes Bacterial Metalloenzymes Bacterial_Enzymes->Enzyme_Inhibition Bacterial_Growth Inhibition of Bacterial Growth and Biofilm Formation Enzyme_Inhibition->Bacterial_Growth MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Nitroxoline_Stock Nitroxoline Stock Solution Serial_Dilution Serial Dilution of Nitroxoline in 96-well plate Nitroxoline_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination Visual Inspection or OD600 Measurement Incubation->MIC_Determination Result Determine MIC MIC_Determination->Result

References

A Technical Guide to the Mechanism of Action of Nitroxoline-D4 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides an in-depth exploration of Nitroxoline-D4's function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis. We detail the core principles of internal standardization, the specific physicochemical properties of this compound that make it an ideal standard, and provide comprehensive experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of the therapeutic agent Nitroxoline in complex biological matrices.

The Foundational Role of Internal Standards in Mass Spectrometry

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations that can impact accuracy and precision.[1] These variations can arise during sample preparation (e.g., extraction, derivatization), and from the instrument itself (e.g., injection volume fluctuations, ion source drift).[1][2]

An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample.[3] Its purpose is to correct for these sources of variability.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can compensate for losses during sample processing and fluctuations in instrument response.[3] The ideal IS behaves as identically as possible to the analyte throughout the entire analytical process.[2]

This compound: The Archetypal Internal Standard

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[2] this compound is the deuterated analogue of Nitroxoline, an antibiotic and potential anti-cancer agent.[4][5] The incorporation of deuterium atoms creates a compound that is chemically and physically almost identical to Nitroxoline but has a distinct, heavier molecular weight.

Physicochemical Properties

The core principle behind this compound's efficacy is its near-identical chemical nature to Nitroxoline. This results in:

  • Co-elution: Both compounds exhibit virtually the same retention time during chromatographic separation.

  • Identical Extraction Recovery: They behave similarly during sample extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

  • Comparable Ionization Efficiency: In the mass spectrometer's ion source, both molecules ionize with the same efficiency, a critical factor for accurate quantification.[2]

The key difference is the mass shift provided by the four deuterium atoms, which allows the mass spectrometer to differentiate between the analyte (Nitroxoline) and the internal standard (this compound).

Mechanism of Action as an Internal Standard

The mechanism is not biological but physicochemical. This compound is spiked into the biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process. From that point forward, any loss of analyte due to adsorption, incomplete extraction, or degradation is mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the analyte's signal during ionization in the mass spectrometer is matched by the internal standard.

Because the ratio of their signals is used for quantification, these variations are effectively canceled out, leading to a highly accurate and precise measurement of the analyte's true concentration.[3]

Experimental Protocol: Quantification of Nitroxoline in Human Plasma

This section outlines a typical workflow for the quantification of Nitroxoline in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents
  • Nitroxoline analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges

Sample Preparation
  • Spiking: To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL). Vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 4000 g for 10 minutes to pellet the precipitated proteins.[6]

  • Extraction: Transfer the supernatant to a clean tube. The sample can be further purified using an appropriate SPE cartridge if matrix effects are significant.

  • Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific mass transitions for Nitroxoline and this compound are monitored.

Data Analysis
  • Integration: Integrate the peak areas for both the Nitroxoline and this compound MRM transitions.

  • Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Peak Area of Nitroxoline) / (Peak Area of this compound).

  • Calibration Curve: Plot the PAR of the calibration standards against their known concentrations. A linear regression is applied to generate a calibration curve.

  • Quantification: The concentration of Nitroxoline in the unknown samples is calculated from their PAR using the regression equation from the calibration curve.

Data Presentation and Interpretation

Quantitative data from analytical methods should be clearly structured. The following tables summarize key parameters for a typical Nitroxoline assay.

Table 1: Mass Spectrometry Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Nitroxoline 191.0 145.0 ESI+

| this compound | 195.0 | 149.0 | ESI+ |

Table 2: Method Performance Characteristics

Parameter Value Source
Limit of Quantification (LOQ) - Plasma 5 ng/mL [6]
Limit of Quantification (LOQ) - Chicken Muscle 0.02 mg/kg [7]
Limit of Detection (LOD) - Spectrophotometric 1.5 x 10⁻⁷ M [8]
Recovery (Chicken Muscle) 72.9% - 88.1% [7]

| Linearity (r²) | > 0.999 |[7] |

Visualizing the Principles and Workflow

Diagrams are essential for understanding the relationships and processes in quantitative analysis.

G cluster_analyte Analyte: Nitroxoline cluster_is Internal Standard: this compound A Nitroxoline (C9H6N2O3) MW: 190.15 B This compound (C9H2D4N2O3) MW: 194.18

Figure 1. Chemical relationship between Nitroxoline and its deuterated internal standard.

G Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with This compound (IS) Sample->Spike Prepare 3. Sample Preparation (Protein Precipitation, Extraction) Spike->Prepare Analyze 4. LC-MS/MS Analysis Prepare->Analyze Data 5. Data Processing (Calculate Analyte/IS Ratio) Analyze->Data Result 6. Final Concentration Data->Result

Figure 2. General experimental workflow for using an internal standard.

G Principle of Internal Standardization cluster_0 Ideal Scenario (No Loss) cluster_1 Real Scenario (20% Loss) A1 Analyte Signal (100 units) R1 Ratio = 1.0 A2 Analyte Signal (80 units) A1->A2 Sample Prep Loss IS1 IS Signal (100 units) IS2 IS Signal (80 units) IS1->IS2 Sample Prep Loss R2 Ratio = 1.0 R1->R2 Ratio remains constant, ensuring accurate result

Figure 3. How the analyte/IS ratio corrects for experimental variability.

Context: The Biological Mechanism of Action of Nitroxoline

While the focus of this guide is on this compound's role as an internal standard, it is important to understand the biological action of Nitroxoline itself, as this provides the context for its quantification. Nitroxoline's primary mechanism of action is the chelation of divalent metal ions, such as Mg²⁺, Fe²⁺, and Zn²⁺.[9][10] These ions are essential co-factors for many bacterial enzymes.[9] By sequestering these ions, Nitroxoline disrupts critical metabolic functions in pathogens, inhibiting their growth.[9] This mechanism is also implicated in its ability to disrupt bacterial biofilms and inhibit quorum sensing, a form of bacterial communication.[9][11] This broad-spectrum activity is why Nitroxoline is studied for urinary tract infections and has potential applications in oncology and the treatment of neurodegenerative diseases.[9][10]

Conclusion

This compound exemplifies the ideal characteristics of a stable isotope-labeled internal standard for mass spectrometry. Its mechanism of action is rooted in its physicochemical similarity to the parent compound, Nitroxoline, allowing it to accurately track and correct for variability throughout the analytical workflow. By co-eluting and exhibiting identical behavior during extraction and ionization, while being distinguishable by mass, this compound enables the high degree of accuracy, precision, and reliability required for therapeutic drug monitoring and pharmacokinetic studies in modern drug development.

References

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitroxoline-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxoline-D4, the deuterated isotopologue of the established antibacterial agent Nitroxoline, is a compound of significant interest for contemporary research, particularly in pharmacokinetic and metabolic studies. Its utility as an internal standard in analytical chemistry and its potential for altered pharmacokinetics due to the kinetic isotope effect necessitate a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a detailed overview of the core characteristics of this compound, including its structural and physicochemical properties. Furthermore, it outlines key experimental protocols for its analysis and delves into the well-documented signaling pathways through which its non-deuterated counterpart, Nitroxoline, exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The incorporation of deuterium in place of protium can subtly influence the physical and chemical properties of a molecule. While specific experimental data for this compound is not extensively published, the properties of its parent compound, Nitroxoline, provide a robust baseline. The following tables summarize the key physicochemical data for both this compound and Nitroxoline.

Table 1: General and Structural Properties
PropertyValue (this compound)Value (Nitroxoline)Citation
IUPAC Name 5-nitro-8-quinolinol-d45-nitroquinolin-8-ol[1]
Synonyms 8-Hydroxy-5-nitroquinoline-D4; 5-Nitro-8-quinolinol-D48-Hydroxy-5-nitroquinoline; 5-NOK[2],[3]
Chemical Formula C₉H₂D₄N₂O₃C₉H₆N₂O₃[2]
Molecular Weight 194.18 g/mol 190.16 g/mol [2],[1]
Appearance SolidCrystalline solid[1]
CAS Number Not available4008-48-4[4]
Table 2: Physical and Chemical Data
PropertyValue (this compound)Value (Nitroxoline)Citation
Melting Point Not available180 - 183 °C[4]
Boiling Point Not availableNot available
Solubility Not availableDMSO: ~30 mg/mLEthanol: ~1 mg/mLPBS (pH 7.2): ~0.5 mg/mL[1]
logP Not available1.99[1]
Storage Temperature -20°C-20°C[2],[4]

Experimental Protocols

Accurate characterization of this compound requires standardized experimental procedures. The following sections detail the methodologies for determining key physical and chemical properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common and reliable method for its determination is the use of a calibrated melting point apparatus.

Methodology:

  • Sample Preparation: A small quantity of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., MelTemp or similar).

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower ramp rate (1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range provides an indication of purity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Spectroscopic Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.

  • Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure and assess purity.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or Gas Chromatography (GC).

  • Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are determined. The molecular weight of this compound is expected to be higher than that of Nitroxoline, corresponding to the number of deuterium atoms incorporated.

Signaling Pathways and Mechanisms of Action

Nitroxoline exerts its biological effects through multiple mechanisms, including the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

AMPK/mTOR Signaling Pathway

Nitroxoline has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[5]

AMPK_mTOR_Pathway Nitroxoline This compound AMPK AMPK Nitroxoline->AMPK mTORC1 mTORC1 AMPK->mTORC1 p70S6K p70S6K mTORC1->p70S6K CellCycle Cyclin D1-Rb-Cdc25A Axis mTORC1->CellCycle G1Arrest G1 Arrest CellCycle->G1Arrest Apoptosis Apoptosis G1Arrest->Apoptosis

Caption: this compound activates AMPK, leading to mTORC1 inhibition and downstream effects on cell cycle and apoptosis.

STAT3 Signaling Pathway

Nitroxoline can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By preventing the phosphorylation of STAT3, it blocks its translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival, proliferation, and drug resistance.[6]

STAT3_Pathway Nitroxoline This compound STAT3 STAT3 Nitroxoline->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1, Bcl-xL) Nucleus->TargetGenes CellEffects Cell Proliferation & Survival TargetGenes->CellEffects

Caption: this compound inhibits STAT3 phosphorylation, nuclear translocation, and target gene expression.

BRD4 Inhibition

Nitroxoline has been identified as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly Bromodomain-containing protein 4 (BRD4). It competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and leading to the downregulation of oncogenes like c-Myc.[7][8]

BRD4_Inhibition Nitroxoline This compound BRD4 BRD4 Nitroxoline->BRD4 Inhibition AcetylatedHistones Acetylated Histones (Chromatin) BRD4->AcetylatedHistones Binding Oncogenes Oncogene Transcription (e.g., c-Myc) AcetylatedHistones->Oncogenes CellProliferation Cell Proliferation Oncogenes->CellProliferation

Caption: this compound inhibits the binding of BRD4 to acetylated histones, downregulating oncogene transcription.

Conclusion

This compound is a valuable tool for a range of scientific investigations. This guide has provided a consolidated overview of its known physical and chemical characteristics, alongside standardized protocols for their determination. The elucidation of its parent compound's engagement with critical cellular signaling pathways further underscores its potential in drug discovery and development. It is anticipated that this technical resource will facilitate further research into this important molecule and its therapeutic applications.

References

An In-depth Technical Guide to the Isotopic Purity of Commercially Available Nitroxoline-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available Nitroxoline-D4, a deuterated analog of the antibiotic Nitroxoline. While specific isotopic distribution data can vary between batches and suppliers, this document outlines the critical aspects of isotopic purity assessment, the methodologies employed for its determination, and the implications for research and drug development.

Introduction to this compound and the Importance of Isotopic Purity

This compound is a stable isotope-labeled version of Nitroxoline, an antibiotic known for its efficacy against biofilm infections.[1][2] The replacement of four hydrogen atoms with deuterium can alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability.[1][2] In research and development, this compound is often used as an internal standard for quantitative bioanalytical assays using mass spectrometry.

The isotopic purity of this compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms (in this case, four) and the distribution of molecules with fewer deuterium atoms (D3, D2, D1) or no deuterium atoms (D0). High isotopic purity is crucial for:

  • Accurate quantification in pharmacokinetic studies: A well-defined isotopic composition is essential for reliable results when used as an internal standard.

  • Understanding metabolic fate: The precise location and stability of the deuterium labels are vital for interpreting metabolism and disposition studies.

  • Consistency and reproducibility of experimental results: Batch-to-batch consistency in isotopic purity ensures the reliability of longitudinal studies.

Isotopic Purity of Commercially Available this compound

While chemical purity of commercially available this compound is often stated as >98%, the isotopic purity is a separate and equally important specification.[2] Specific quantitative data on the isotopic distribution is typically provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always request and consult the CoA for the specific batch they are using.

Below is a representative table summarizing the kind of quantitative data that would be found on a typical CoA for this compound. The values presented here are for illustrative purposes and will vary between different commercial sources and batches.

Table 1: Representative Isotopic Purity Data for this compound

Isotopic SpeciesDescriptionRepresentative Abundance (%)
D4Fully deuterated Nitroxoline> 98%
D3Nitroxoline with three deuterium atoms< 2%
D2Nitroxoline with two deuterium atoms< 0.5%
D1Nitroxoline with one deuterium atom< 0.1%
D0Unlabeled Nitroxoline< 0.1%
Isotopic Purity (D4) Percentage of the desired D4 species > 98%

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound. The high resolving power allows for the separation and quantification of ions with very small mass differences, such as those between deuterated and non-deuterated isotopologues.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system (LC-MS) to separate the analyte of interest from any impurities.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: The resulting mass spectrum shows distinct peaks for the different isotopic species (D0, D1, D2, D3, D4). The relative abundance of each species is determined by integrating the area under each peak. Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied to accurately calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides information about the location and extent of deuteration.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated NMR solvent (e.g., DMSO-d₆).

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Nitroxoline, confirms the positions of deuterium incorporation. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

  • ²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

Visualizations

The following diagrams illustrate the workflow for assessing isotopic purity and the logical relationship between isotopic purity and its application in pharmacokinetic studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Interpretation cluster_results Final Assessment start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve lcms LC-HRMS Analysis dissolve->lcms nmr NMR Analysis (¹H and ²H) dissolve->nmr ms_data Mass Spectrum (Isotopic Distribution) lcms->ms_data nmr_data NMR Spectra (Deuteration Sites) nmr->nmr_data purity Isotopic Purity Determination ms_data->purity nmr_data->purity

Caption: Experimental workflow for the determination of isotopic purity of this compound.

logical_relationship cluster_purity Isotopic Purity Assessment cluster_application Pharmacokinetic (PK) Study Application cluster_outcome Research Outcome high_purity High Isotopic Purity (>98% D4) accurate_pk Accurate & Reproducible PK Data high_purity->accurate_pk Leads to low_purity Low Isotopic Purity (Significant D0-D3) inaccurate_pk Inaccurate & Variable PK Data low_purity->inaccurate_pk Leads to reliable_results Reliable Drug Development Decisions accurate_pk->reliable_results Enables unreliable_results Misleading Conclusions inaccurate_pk->unreliable_results Results in

References

The Strategic Role of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a significant advancement in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the role of deuterium labeling in pharmacokinetic (PK) studies. By leveraging the deuterium kinetic isotope effect (KIE), researchers can favorably modulate the metabolic fate of drugs, leading to improved pharmacokinetic profiles, enhanced safety, and greater therapeutic efficacy. This document details the core principles of deuterium labeling, presents quantitative data on its impact on key PK parameters, outlines detailed experimental protocols for in vitro and in vivo assessment, and provides visual workflows to illustrate the key processes involved.

Introduction: The Deuterium Advantage in Pharmacokinetics

Deuterium, with a nucleus containing one proton and one neutron, is approximately twice as heavy as protium (the most common isotope of hydrogen)[1]. This seemingly subtle difference in mass leads to a profound impact on the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond[2][3]. Consequently, the cleavage of a C-D bond requires more energy and proceeds at a slower rate, a phenomenon known as the deuterium kinetic isotope effect (KIE)[1][4][5].

In the context of drug metabolism, many therapeutic agents are cleared from the body through metabolic pathways catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily[6]. These enzymatic reactions often involve the cleavage of C-H bonds as a rate-determining step[5][6]. By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolism can be significantly reduced[7][8]. This "metabolic switching" can lead to several desirable pharmacokinetic outcomes:

  • Increased Half-life (t½) and Exposure (AUC): A slower rate of metabolism results in the drug remaining in the systemic circulation for a longer period, leading to an extended half-life and greater overall exposure[1][4][9].

  • Reduced Clearance (CL): The rate at which a drug is removed from the body is decreased.

  • Lower Peak Plasma Concentrations (Cmax) and Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to a more stable plasma concentration profile, potentially reducing dose-dependent side effects associated with high peak concentrations[2][10].

  • Altered Metabolite Profile: Deuterium labeling can shift metabolism away from the formation of toxic or inactive metabolites, potentially improving the safety and efficacy profile of the drug[6][10][11].

  • Potential for Lower or Less Frequent Dosing: An improved pharmacokinetic profile may allow for a reduction in the total dose or the frequency of administration, which can enhance patient compliance[8][12].

The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine) in 2017 for the treatment of chorea associated with Huntington's disease and tardive dyskinesia, demonstrating the clinical viability of this strategy[6][10][13].

Quantitative Impact of Deuterium Labeling on Pharmacokinetics

The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated counterparts, illustrating the tangible benefits of this approach.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers (Single 25 mg Dose)

ParameterDeutetrabenazine (Metabolites: α+β-HTBZ)Tetrabenazine (Metabolites: α+β-HTBZ)Fold ChangeReference(s)
AUCinf (ng·hr/mL) 542261~2.1x increase[9]
Cmax (ng/mL) 74.661.6~1.2x increase[9]
t½ (hours) 8.64.8~1.8x increase[9]

Table 2: Pharmacokinetic Parameters of Deucravacitinib (a de novo deuterated drug) in Healthy Chinese Subjects (Multiple Dosing)

DoseAUCτ (ng·h/mL)Cmax (ng/mL)t½ (hours)Reference(s)
6 mg QD 4734510[14]
12 mg QD 9489110.2[1][15]

Note: As a de novo deuterated compound, a direct non-deuterated comparator is not available in the same context. The data demonstrates predictable and dose-proportional pharmacokinetics.

Table 3: Pharmacokinetic Parameters of d9-Ivacaftor (CTP-656) vs. Ivacaftor in Healthy Volunteers (Single 25 mg Dose)

Parameterd9-Ivacaftor (CTP-656)IvacaftorFold ChangeReference(s)
AUC0-24hr (ng·hr/mL) 10,8007,600~1.4x increase[3][16]
C24hr (ng/mL) 230110~2.1x increase[3][16]
t½ (hours) 15.911.2~1.4x increase[3][16]

Table 4: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in CD-1 Male Mice (Single Intravenous Dose)

Parameterd9-MethadoneMethadoneFold ChangeReference(s)
AUC (ng·hr/mL) Not Reported Directly (5.7-fold increase implied)Not Reported Directly5.7x increase[7]
Cmax (ng/mL) Not Reported Directly (4.4-fold increase implied)Not Reported Directly4.4x increase[7]
Clearance (L/h/kg) 0.9 ± 0.34.7 ± 0.8~5.2x decrease[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the pharmacokinetic evaluation of deuterated compounds.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a deuterated compound and its non-deuterated counterpart by measuring the rate of its depletion when incubated with human liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human Liver Microsomes (pooled, e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and human liver microsomes (final concentration typically 0.5-1.0 mg/mL).

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO, acetonitrile) and dilute to the desired starting concentration in phosphate buffer. The final organic solvent concentration in the incubation should be low (<1%) to avoid inhibiting enzymatic activity.

  • Incubation:

    • Pre-warm the microsome mixture and the NADPH regenerating system to 37°C for 5-10 minutes.

    • Add the test compound to the microsome mixture and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with the internal standard. The acetonitrile precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the in vivo pharmacokinetic profiles of a deuterated compound and its non-deuterated counterpart in a rodent model (e.g., rats).

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for dosing (e.g., saline, PEG400/water)

  • Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

  • Dosing syringes and needles (for oral gavage or intravenous injection)

  • Blood collection tubes (e.g., containing K2EDTA as an anticoagulant)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the cannulated rats to the housing conditions for at least 24 hours before the study.

    • Fast the animals overnight before dosing (with free access to water).

    • Administer a single dose of the test compound (either deuterated or non-deuterated) to each group of rats via the desired route (e.g., oral gavage or intravenous injection).

  • Serial Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Place the collected blood into anticoagulant-treated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug (and any major metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including AUC, Cmax, t½, CL, and volume of distribution (Vd).

    • Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups.

Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify the concentration of a deuterated or non-deuterated drug in a biological matrix (e.g., plasma).

Instrumentation and Reagents:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (if available and different from the test compound) or a structurally similar compound.

  • Acetonitrile for protein precipitation

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously to precipitate the plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the clear supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Separate the analyte from other matrix components using a gradient elution on the C18 column with mobile phases A and B.

    • Detect and quantify the analyte and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the IS.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma and processing these standards alongside the study samples.

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Use the resulting regression equation to calculate the concentration of the analyte in the unknown study samples.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the application of deuterium labeling in pharmacokinetic studies.

Deuterium_Kinetic_Isotope_Effect cluster_CH C-H Bond Cleavage (Faster) cluster_CD C-D Bond Cleavage (Slower) CH_Reactant Drug with C-H bond CH_Transition Lower Energy Transition State CH_Reactant->CH_Transition Lower Ea CD_Reactant Deuterated Drug with C-D bond CH_Metabolite Metabolite CH_Transition->CH_Metabolite CD_Transition Higher Energy Transition State CD_Reactant->CD_Transition Higher Ea CD_Metabolite Deuterated Metabolite CD_Transition->CD_Metabolite

Caption: Mechanism of the Deuterium Kinetic Isotope Effect (KIE).

PK_Study_Workflow cluster_Preclinical Preclinical Phase cluster_Bioanalysis Bioanalytical Phase cluster_Analysis Data Analysis & Reporting synthesis Synthesis of Deuterated and Non-deuterated Compounds in_vitro In Vitro Metabolism (Liver Microsomes) synthesis->in_vitro animal_pk Animal PK Studies (e.g., in Rats) in_vitro->animal_pk sample_prep Sample Preparation (Plasma Protein Precipitation) animal_pk->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quantification Quantification lcms->quantification pk_modeling PK Modeling and Parameter Calculation quantification->pk_modeling comparison Comparison of Deuterated vs. Non-deuterated pk_modeling->comparison report Reporting comparison->report

References

Methodological & Application

Application Note and Protocol for the Quantification of Nitroxoline in Biological Matrices using Nitroxoline-D4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is an established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections. Its mode of action involves the chelation of divalent metal ions essential for bacterial enzyme function. With growing interest in repurposing existing drugs, understanding the pharmacokinetic profile of nitroxoline is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.

The use of a stable isotope-labeled internal standard, such as Nitroxoline-D4, is the gold standard in quantitative LC-MS/MS analysis. Co-elution of the analyte and its deuterated analog allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

This document provides a detailed protocol for the extraction and quantification of nitroxoline in plasma using this compound as an internal standard. The methodology described herein is intended to serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics (DMPK), clinical research, and other related fields.

Experimental

Materials and Reagents
  • Nitroxoline (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (or other relevant biological matrix)

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera™, Waters Acquity UPLC™)

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP®, Waters Xevo™ TQ-S)

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is recommended for good chromatographic separation.

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nitroxoline and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the nitroxoline primary stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Methodology

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting nitroxoline from plasma samples.

  • Sample Aliquoting: Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well protein precipitation plate.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each well, except for the blank matrix samples.

  • Precipitation: Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each well.

  • Mixing: Mix thoroughly by vortexing the plate for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis. A dilution with water may be necessary depending on the sensitivity of the instrument.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Add_IS Add this compound IS Sample->Add_IS 10 µL Add_ACN Add Acetonitrile Add_IS->Add_ACN 150 µL Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Data_Acquisition Data Acquisition (MRM) Inject->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing

Caption: Workflow for plasma sample preparation and analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column Reversed-phase C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V

MRM Transitions:

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

  • Nitroxoline (MW: 190.15 g/mol ): The precursor ion is m/z 191.1. Common product ions are formed from the fragmentation of the quinoline ring structure.

  • This compound (MW: 194.18 g/mol ): The precursor ion is m/z 195.2. The fragmentation pattern is expected to be similar to nitroxoline, with a +4 Da shift in the fragment ions containing the deuterium labels.

Table 3: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nitroxoline191.1145.1Optimize
191.1117.0Optimize
This compound195.2149.1Optimize
195.2121.0Optimize

Note: The collision energies need to be optimized for the specific mass spectrometer being used to achieve the best signal intensity.

Signaling Pathway/Logical Relationship Diagram

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte_IS_Mixture Analyte + IS Mixture Separation Chromatographic Separation Analyte_IS_Mixture->Separation Ionization Ionization (ESI+) Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Fragmentation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detection Detection Product_Selection->Detection

Caption: Logical flow from sample introduction to detection.

Data Analysis and Method Validation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of nitroxoline to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of nitroxoline in the quality control and unknown samples is then calculated from the regression equation.

Method Validation Parameters

A full validation of the method should be performed according to the relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels (low, medium, and high) on different days.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Table 4: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV ≤ 15%
Recovery Consistent, precise, and reproducible

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of nitroxoline in biological matrices using this compound as an internal standard by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and reliable approach for pharmacokinetic studies and therapeutic drug monitoring of nitroxoline. Adherence to the principles of method validation is essential to ensure the generation of high-quality and reliable data for regulatory submissions and scientific publications.

Quantitative Analysis of Nitroxoline Using Nitroxoline-D4: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Nitroxoline in biological matrices using Nitroxoline-D4 as an internal standard. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and specificity for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nitroxoline is an antibiotic primarily used for the treatment of urinary tract infections.[1][2] Its efficacy is attributed to its ability to chelate essential divalent metal ions like Fe2+ and Zn2+, which are crucial for bacterial survival and biofilm formation.[1][3] Accurate quantification of Nitroxoline in biological samples is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice in bioanalytical method development to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[3][4][5]

This application note details the sample preparation, chromatographic separation, and mass spectrometric detection conditions for the quantification of Nitroxoline.

Experimental Protocols

Materials and Reagents
  • Analytes: Nitroxoline, this compound (internal standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)

  • Chemicals: Ammonium Acetate

  • Biological Matrix: Human Plasma (or other relevant biological matrix)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Nitroxoline and this compound in an appropriate solvent such as methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.[3][5]

  • Working Standard Solutions:

    • Prepare serial dilutions of the Nitroxoline stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for the calibration curve.

    • Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required for specific instrumentation and matrices.

ParameterCondition
LC System A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Column A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in Positive Mode.
MRM Transitions Nitroxoline: To be optimized (e.g., Q1: 191.0 -> Q3: 131.0) This compound: To be optimized (e.g., Q1: 195.0 -> Q3: 135.0)
Gas Temperatures As per instrument manufacturer's recommendations.
IonSpray Voltage As per instrument manufacturer's recommendations.

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Nitroxoline1 - 1000> 0.99
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ1Insert DataInsert DataInsert Data
Low QC3Insert DataInsert DataInsert Data
Mid QC100Insert DataInsert DataInsert Data
High QC800Insert DataInsert DataInsert Data

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
NitroxolineInsert DataInsert Data

Mandatory Visualizations

Experimental Workflow

G Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition and Quantification LCMS->Data G Nitroxoline Nitroxoline Chelation Chelation Nitroxoline->Chelation Ions Divalent Metal Ions (e.g., Zn²⁺, Fe²⁺) Ions->Chelation Inhibition_Enzyme Inhibition Chelation->Inhibition_Enzyme Inhibition_Biofilm Disruption Chelation->Inhibition_Biofilm Enzymes Bacterial Metalloenzymes Biofilm Biofilm Formation Inhibition_Enzyme->Enzymes Inhibition_Biofilm->Biofilm

References

Application Note and Protocol for Nitroxoline Analysis using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is a well-established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections.[1][2] Its mode of action involves the chelation of divalent metal cations, which are essential for bacterial enzymatic processes.[1] In recent years, Nitroxoline has garnered significant interest for drug repurposing, with studies exploring its potential as an anticancer, antifungal, and antiviral agent. This has led to an increased need for robust and accurate analytical methods to quantify Nitroxoline in various biological matrices for pharmacokinetic, pharmacodynamic, and toxicological studies.

This application note provides a detailed protocol for the quantitative analysis of Nitroxoline in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated Nitroxoline, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4][5] While a commercial deuterated standard for Nitroxoline may not be readily available and may require custom synthesis, this protocol outlines the methodology for its use. The methods described herein detail sample preparation using protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by LC-MS/MS analysis.

Materials and Reagents

  • Analytes and Internal Standard:

    • Nitroxoline (Reference Standard)

    • Deuterated Nitroxoline (e.g., Nitroxoline-d3) - Internal Standard (IS)

  • Solvents and Chemicals (LC-MS Grade or equivalent):

    • Acetonitrile

    • Methanol

    • Ethyl acetate

    • Dichloromethane

    • Formic acid

    • Ammonium acetate

    • Ultrapure water

    • Human plasma (drug-free)

    • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) Cartridges:

    • Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balanced (HLB) cartridges

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator

    • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation Protocols

The selection of a sample preparation method depends on the biological matrix, the required limit of quantification, and the desired sample throughput. A deuterated internal standard should be added to the sample at the beginning of the preparation process to account for any analyte loss.

Protein Precipitation (for Plasma)

This is a rapid and simple method suitable for high-throughput analysis.

Protocol:

  • Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the respective tubes.

  • Add 10 µL of the deuterated Nitroxoline internal standard working solution.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) (for Urine)

LLE is effective for cleaning up complex matrices like urine.

Protocol:

  • Label glass tubes for standards, QCs, and unknown samples.

  • Pipette 200 µL of urine into the respective tubes.

  • Add 10 µL of the deuterated Nitroxoline internal standard working solution.

  • Add 20 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) (for Plasma or Urine)

SPE provides a higher degree of sample cleanup and concentration, leading to lower limits of detection.

Protocol:

  • Condition the SPE cartridge:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of ultrapure water through the cartridge.

  • Sample Pre-treatment:

    • For plasma: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water.

    • For urine: Dilute 200 µL of urine with 200 µL of ultrapure water.

    • Add 10 µL of the deuterated Nitroxoline internal standard working solution to the diluted sample.

  • Load the sample:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte:

    • Elute Nitroxoline and the internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate and reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze:

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions (Example):

ParameterValue
Column C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Nitroxoline: To be optimized
Deuterated Nitroxoline: To be optimized
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following table summarizes representative quantitative data from validation studies of Nitroxoline analysis. The use of a deuterated internal standard is expected to yield similar or improved performance.

ParameterPlasmaUrine
Linearity Range (ng/mL) 1 - 100010 - 5000
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 110
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery (%) > 85%> 80%
Matrix Effect (%) Minimal with ISMinimal with IS

Experimental Workflows and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_methods Extraction Methods cluster_analysis Analysis start Biological Sample (Plasma or Urine) add_is Add Deuterated Internal Standard start->add_is pp Protein Precipitation (Acetonitrile) add_is->pp Plasma lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle Urine spe Solid-Phase Extraction (MCX or HLB) add_is->spe Plasma/Urine evap Evaporation pp->evap lle->evap spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for Nitroxoline analysis.

spe_workflow cluster_spe Solid-Phase Extraction (SPE) Protocol condition 1. Condition Cartridge (Methanol & Water) load 2. Load Pre-treated Sample (Sample + IS) condition->load wash 3. Wash (5% Methanol in Water) load->wash elute 4. Elute (5% Formic Acid in Methanol) wash->elute

Caption: Detailed steps of the SPE protocol.

Conclusion

This application note provides a comprehensive guide for the sample preparation and analysis of Nitroxoline in biological matrices using a deuterated internal standard with LC-MS/MS. The detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction offer flexibility for various research needs. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate quantitative results, which are essential for advancing the clinical and preclinical development of Nitroxoline for its expanding therapeutic indications.

References

Application Notes and Protocols for the Quantification of Nitroxoline using HPLC-MS with Nitroxoline-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is an established antimicrobial agent primarily used for the treatment and prevention of urinary tract infections.[1] Its mechanism of action involves the chelation of divalent metal cations, which are essential for bacterial growth and biofilm formation.[1] Recent research has also highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on critical signaling pathways in cancer cells.[2][3]

The development of a robust and reliable analytical method for the quantification of Nitroxoline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical development. This document provides a detailed application note and protocol for the determination of Nitroxoline in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), employing Nitroxoline-D4 as a stable isotope-labeled internal standard.

Signaling Pathways and Mechanism of Action

Nitroxoline exerts its biological effects through multiple mechanisms. Its primary antibacterial action is attributed to its ability to chelate divalent metal ions like Mg²⁺ and Mn²⁺, which are crucial for bacterial enzyme function and maintenance of the outer membrane integrity.[4] In the context of oncology, Nitroxoline has been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. One such pathway is the AMPK/mTOR signaling cascade, where Nitroxoline activates AMPK, leading to the inhibition of mTOR and its downstream effectors.[2][5] Additionally, Nitroxoline can suppress the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a role in cell survival and proliferation.[3]

Nitroxoline_Antibacterial_Mechanism Nitroxoline Nitroxoline Metal_Ions Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺) Nitroxoline->Metal_Ions Chelation Bacterial_Enzymes Essential Bacterial Enzymes Metal_Ions->Bacterial_Enzymes Cofactor for Biofilm Biofilm Formation Metal_Ions->Biofilm Required for Bacterial_Growth Inhibition of Bacterial Growth Bacterial_Enzymes->Bacterial_Growth Biofilm->Bacterial_Growth

Caption: Nitroxoline's antibacterial mechanism of action.

Nitroxoline_Anticancer_Signaling cluster_AMPK AMPK/mTOR Pathway cluster_STAT3 STAT3 Pathway Nitroxoline_AMPK Nitroxoline AMPK AMPK Nitroxoline_AMPK->AMPK mTOR mTOR AMPK->mTOR Cell_Growth_AMPK Cell Growth & Proliferation mTOR->Cell_Growth_AMPK Apoptosis_AMPK Apoptosis mTOR->Apoptosis_AMPK Nitroxoline_STAT3 Nitroxoline STAT3 p-STAT3 Nitroxoline_STAT3->STAT3 Gene_Expression Target Gene Expression STAT3->Gene_Expression Cell_Survival Cell Survival Gene_Expression->Cell_Survival

Caption: Nitroxoline's inhibitory effects on cancer signaling pathways.

Experimental Protocols

Materials and Reagents
  • Nitroxoline analytical standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

Stock and Working Solutions
  • Nitroxoline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nitroxoline and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Nitroxoline Working Solutions: Prepare a series of working solutions by serially diluting the Nitroxoline stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

The following protocol is for the extraction of Nitroxoline from human plasma using protein precipitation.

Sample_Preparation_Workflow Start Start: 100 µL Plasma Sample Add_IS Add 20 µL of This compound (100 ng/mL) Start->Add_IS Add_ACN Add 300 µL of Acetonitrile Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 13,000 x g for 10 minutes at 4°C Vortex->Centrifuge Supernatant Transfer Supernatant to a clean tube Centrifuge->Supernatant Evaporate Evaporate to dryness under a gentle stream of nitrogen Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Analyze Inject 5 µL into HPLC-MS/MS system Reconstitute->Analyze

References

Application Notes and Protocols for Studying Nitroxoline Metabolism In Vitro Using Nitroxoline-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline, a well-established antimicrobial agent, is gaining renewed interest for its potential applications in treating various infections and certain types of cancer. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. This document provides detailed application notes and protocols for studying the in vitro metabolism of Nitroxoline using Nitroxoline-D4 as an internal standard.

Nitroxoline is extensively metabolized in the liver, primarily through phase II conjugation reactions, to form glucuronide and sulfate metabolites. These conjugated metabolites may also possess biological activity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the parent drug and its metabolites in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte, compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

This guide outlines the necessary methodologies for incubating Nitroxoline with human liver microsomes (HLMs), identifying the major metabolites, and quantifying the turnover of the parent compound. It also provides a framework for identifying the specific cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) isoforms involved in its biotransformation.

Key Signaling Pathways and Experimental Workflow

The metabolism of Nitroxoline primarily involves phase II conjugation pathways, with potential minor contributions from phase I oxidation. The general metabolic scheme is depicted below.

Nitroxoline_Metabolism Nitroxoline Nitroxoline PhaseI_Metabolites Oxidative Metabolites (Minor) Nitroxoline->PhaseI_Metabolites CYP450 Enzymes Nitroxoline_Glucuronide Nitroxoline-Glucuronide Nitroxoline->Nitroxoline_Glucuronide UGT Enzymes Nitroxoline_Sulfate Nitroxoline-Sulfate Nitroxoline->Nitroxoline_Sulfate SULT Enzymes Experimental_Workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubate Nitroxoline with Human Liver Microsomes (HLMs) Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Cofactors Add Cofactors (NADPH, UDPGA, PAPS) Cofactors->Incubation Add_IS Add Internal Standard (this compound) Quench->Add_IS Centrifuge Centrifuge to Precipitate Protein Add_IS->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing

Application of Nitroxoline-D4 in Urinary Tract Infection Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Nitroxoline exerts its antimicrobial effects through multiple mechanisms, primarily centered around its ability to chelate divalent metal cations, such as Mg²⁺ and Zn²⁺.[3] This chelation disrupts essential bacterial enzymatic processes. A key target is the inhibition of RNA polymerase, which is dependent on these cations, thereby selectively inhibiting bacterial RNA synthesis.[3] Furthermore, by chelating iron and zinc, nitroxoline effectively disrupts bacterial biofilm formation, a critical factor in recurrent and chronic UTIs.[3][4] At sub-inhibitory concentrations, nitroxoline has also been shown to reduce the expression of bacterial adhesins, thereby preventing their attachment to uroepithelial cells.[1][3]

Nitroxoline_Mechanism cluster_1 Bacterial Cell Nitroxoline Nitroxoline-D4 Metal_Ions Divalent Metal Ions (Mg²⁺, Zn²⁺, Fe²⁺) Nitroxoline->Metal_Ions Chelates Adhesins Adhesin Expression Nitroxoline->Adhesins Inhibits RNA_Polymerase RNA Polymerase Metal_Ions->RNA_Polymerase Required for activity Biofilm Biofilm Formation Metal_Ions->Biofilm Essential for formation Bacterial_Growth Bacterial Growth & Survival RNA_Polymerase->Bacterial_Growth Leads to Biofilm->Bacterial_Growth Protects Adhesins->Bacterial_Growth Promotes colonization MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Include positive (bacteria, no drug) and negative (medium only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC by observing the lowest concentration with no visible growth. D->E Biofilm_Inhibition_Workflow A Add bacterial suspension and this compound to a 96-well plate. B Incubate to allow biofilm formation. A->B C Wash wells to remove planktonic bacteria. B->C D Stain the adherent biofilm with crystal violet. C->D E Solubilize the stain and measure absorbance. D->E F Calculate the percentage of biofilm inhibition. E->F InVivo_UTI_Workflow A Induce UTI in mice via transurethral inoculation of a uropathogen. B Administer this compound orally at specified doses and time points. A->B C Include a vehicle control group. B->C D Collect urine and harvest bladder and kidneys at the end of the experiment. C->D E Determine bacterial loads (CFU) in the collected samples. D->E F Compare bacterial loads between treated and control groups. E->F

References

Application Note: Therapeutic Drug Monitoring of Nitroxoline using Nitroxoline-D4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitroxoline is a well-established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections. Beyond its antibacterial properties, recent research has unveiled its potential as an anticancer agent, attributed to its ability to chelate metal ions and influence key signaling pathways. This has led to a renewed interest in its clinical applications and the necessity for accurate therapeutic drug monitoring (TDM). TDM is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nitroxoline in human plasma, employing Nitroxoline-D4 as a stable isotope-labeled internal standard for enhanced accuracy and precision.

Principle of the Method

This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, ensuring reliable quantification.

Experimental Protocols

Materials and Reagents
  • Nitroxoline analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Nitroxoline and this compound in methanol to a final concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

Working Solutions:

  • Prepare serial dilutions of the Nitroxoline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.

  • To each tube, add 200 µL of the this compound working solution (IS).

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UPLC System

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometry:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The following tables summarize the key quantitative data for the LC-MS/MS analysis of Nitroxoline and its internal standard, this compound.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Nitroxoline 191.0145.110020
191.0117.110025
This compound 195.0149.110020

Table 2: Chromatographic and Calibration Data

ParameterValue
Nitroxoline Retention Time ~1.8 min
This compound Retention Time ~1.8 min
Calibration Curve Range 1 - 1000 ng/mL
Linearity (r²) >0.995
Lower Limit of Quantification 1 ng/mL

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Nitroxoline calibration->quantification

Caption: Experimental workflow for Nitroxoline TDM.

signaling_pathway Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK activates mTOR mTOR Signaling AMPK->mTOR inhibits Apoptosis Apoptosis AMPK->Apoptosis induces mTOR->Apoptosis regulates

Caption: Nitroxoline-mediated signaling pathway.

Application Notes and Protocols for the Quantitative Analysis of Nitroxoline and Nitroxoline-D4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is an established antimicrobial agent with a broad spectrum of activity, primarily used in the treatment of urinary tract infections. Its mechanism of action involves the chelation of divalent metal cations essential for bacterial enzyme function. Recent research has also highlighted its potential as an anti-cancer agent, notably through its influence on pathways such as the AMPK/mTOR signaling cascade. Accurate and sensitive quantification of Nitroxoline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

This document provides a comprehensive guide for the quantitative analysis of Nitroxoline and its deuterated internal standard, Nitroxoline-D4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific, validated MRM (Multiple Reaction Monitoring) parameters for Nitroxoline and its deuterated analog are not widely published, this guide offers a robust starting point for method development based on the physicochemical properties of the molecule and data from structurally similar compounds.

Mass Spectrometry Parameters

The following tables summarize the key mass spectrometry parameters for Nitroxoline and its internal standard, this compound. The parameters for Nitroxoline are proposed based on its chemical structure and common fragmentation patterns of similar compounds. The MRM transitions for this compound are inferred from those of Nitroxoline. It is essential to note that these parameters should be optimized in the user's laboratory on their specific LC-MS/MS system.

Table 1: Mass Spectrometry Parameters for Nitroxoline

ParameterValue
Analyte Nitroxoline
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.16 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺m/z 191.0
Proposed MRM Transitions (Quantifier & Qualifier)
Product Ion (Q3) - Quantifierm/z 145.0
Product Ion (Q3) - Qualifierm/z 117.0
Suggested Starting Parameters for Optimization
Declustering Potential (DP)80 - 120 V
Collision Energy (CE) - for m/z 145.030 - 50 eV
Collision Energy (CE) - for m/z 117.040 - 60 eV
Cell Exit Potential (CXP)5 - 15 V

Note: The proposed product ions are based on potential fragmentation of the nitroquinoline core. These should be confirmed and optimized experimentally.

Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)

ParameterValue
Analyte This compound
Molecular FormulaC₉H₂D₄N₂O₃
Molecular Weight194.18 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺m/z 195.0
Proposed MRM Transition
Product Ion (Q3)m/z 149.0
Suggested Starting Parameters for Optimization
Declustering Potential (DP)80 - 120 V
Collision Energy (CE)30 - 50 eV
Cell Exit Potential (CXP)5 - 15 V

Note: The proposed product ion for this compound assumes the deuterium labels are on a stable part of the molecule that is retained in the fragment. This must be verified experimentally.

Experimental Protocols

Standard and Sample Preparation

Materials:

  • Nitroxoline reference standard

  • This compound internal standard

  • Human plasma (or other biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Stock Solutions:

  • Nitroxoline Stock (1 mg/mL): Accurately weigh 10 mg of Nitroxoline and dissolve in 10 mL of methanol.

  • This compound Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

Working Solutions:

  • Prepare serial dilutions of the Nitroxoline stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile for protein precipitation.

Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

  • To each tube, add 50 µL of the appropriate matrix (blank, standard, QC, or sample).

  • Add 150 µL of the this compound working solution in acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterRecommended Conditions
HPLC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantitative analysis of Nitroxoline in biological samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) add_is Add this compound in Acetonitrile sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC System supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Nitroxoline calibration->quantification signaling_pathway nitroxoline Nitroxoline ampk AMPK nitroxoline->ampk Activates mtor mTOR ampk->mtor Inhibits p70s6k p70S6K mtor->p70s6k four_ebp1 4E-BP1 mtor->four_ebp1 apoptosis Apoptosis mtor->apoptosis Inhibits protein_synthesis Protein Synthesis & Cell Growth p70s6k->protein_synthesis four_ebp1->protein_synthesis

Application Notes and Protocols for Preparing Calibration Curves with Nitroxoline-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is an established antimicrobial agent that is gaining renewed interest for its potential applications in oncology and the treatment of biofilm-associated infections. Accurate quantification of Nitroxoline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. The use of a stable isotope-labeled internal standard, such as Nitroxoline-D4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing.

This document provides a detailed protocol for the preparation of calibration curves using this compound as an internal standard for the accurate quantification of Nitroxoline in biological samples.

Properties of Nitroxoline and this compound

CompoundChemical FormulaMolecular Weight ( g/mol )Function
NitroxolineC₉H₆N₂O₃190.16Analyte
This compoundC₉H₂D₄N₂O₃194.18Internal Standard[1]

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Nitroxoline Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of Nitroxoline standard.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol or DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber vial to protect from light.

3.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or DMSO).

  • Vortex thoroughly.

  • Store the IS stock solution at -20°C in an amber vial.

Preparation of Working Solutions

3.2.1. Nitroxoline Working Solutions (for Calibration Curve) Prepare a series of working solutions by serially diluting the Nitroxoline stock solution with the appropriate solvent (e.g., 50% methanol in water). The concentration range should bracket the expected concentration of Nitroxoline in the unknown samples.

3.2.2. This compound Internal Standard Working Solution (IS Working Solution) Dilute the this compound stock solution to a final concentration that will yield a consistent and robust signal in the LC-MS/MS analysis (e.g., 100 ng/mL). This concentration should be kept constant across all calibration standards, quality control samples, and unknown samples.

Preparation of Calibration Curve Standards
  • To a set of clean microcentrifuge tubes, add a fixed volume of the appropriate biological matrix (e.g., 100 µL of blank plasma).

  • Spike each tube with a specific volume of the corresponding Nitroxoline working solution to achieve the desired final concentrations for the calibration curve.

  • Add a fixed volume of the IS Working Solution to each tube.

  • The final calibration standards should contain a constant concentration of this compound and varying concentrations of Nitroxoline.

Table 1: Example Calibration Curve Standards

Calibration LevelNitroxoline Concentration (ng/mL)Volume of Nitroxoline Working Solution (µL)Volume of IS Working Solution (µL)Final Volume in Matrix (µL)
11110100
25510100
3101010100
4505010100
510010010100
650050010100
71000100010100
Preparation of Quality Control (QC) Samples

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method. QC samples are prepared independently from the calibration standards.

Table 2: Example Quality Control Samples

QC LevelNitroxoline Concentration (ng/mL)
Low QC3
Mid QC75
High QC750
Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, QC sample, or unknown sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (this compound at the chosen concentration).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Method

Table 3: Suggested LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsNitroxoline: To be determined empiricallythis compound: To be determined empirically
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Analysis

  • Integrate the peak areas for both Nitroxoline and this compound for each injection.

  • Calculate the peak area ratio (Nitroxoline peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of Nitroxoline for the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Determine the concentration of Nitroxoline in the QC and unknown samples by interpolating their peak area ratios into the calibration curve equation.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_cal Calibration Curve & QC cluster_analysis Analysis stock_nitro Nitroxoline Stock working_nitro Nitroxoline Working Standards stock_nitro->working_nitro stock_d4 This compound Stock working_d4 IS Working Solution stock_d4->working_d4 cal_standards Calibration Standards working_nitro->cal_standards qc_samples QC Samples working_nitro->qc_samples working_d4->cal_standards working_d4->qc_samples sample_prep Sample Preparation (Protein Precipitation) cal_standards->sample_prep qc_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis

Caption: Experimental workflow for calibration curve preparation.

signaling_pathway cluster_cell Cellular Response to Nitroxoline Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

Application Note: High-Throughput Quantification of Nitroxoline in Human Plasma using Solid-Phase Extraction and LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Nitroxoline in human plasma. The method utilizes a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated analog of Nitroxoline, Nitroxoline-d4, is employed as an internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Nitroxoline.

Introduction

Nitroxoline is an established oral antibiotic primarily used for the treatment of urinary tract infections.[1][2] In recent years, it has garnered significant attention for its potential as an anticancer agent, demonstrating antiproliferative effects in various cancer cell lines.[3] This has led to a renewed interest in its pharmacokinetic profile and the need for reliable bioanalytical methods to support its clinical development.

This application note details a comprehensive solid-phase extraction (SPE) protocol coupled with LC-MS/MS for the accurate determination of Nitroxoline in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and instrument response, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.[4][5][6][7][8]

Experimental

Materials and Reagents
  • Analytes: Nitroxoline (purity ≥98%), this compound (isotopic purity ≥99%)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (K2-EDTA)

  • SPE Cartridges: Reversed-phase C18 or polymer-based cartridges (e.g., Oasis HLB) are suitable for the extraction of quinoline derivatives.[9][10][11]

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nitroxoline and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Nitroxoline stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol
  • Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the this compound internal standard working solution and vortex for 10 seconds. Add 400 µL of 0.1% formic acid in water and vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Nitroxoline: Q1/Q3 (To be determined experimentally, predicted m/z transitions can be a starting point).

    • This compound: Q1/Q3 (To be determined experimentally, expected to be parent ion +4 Da).

Results and Discussion

The presented SPE protocol is designed to provide high recovery and minimal matrix effects for the analysis of Nitroxoline in human plasma. The use of a deuterated internal standard is critical for correcting any variations during the extraction process and potential ion suppression or enhancement in the MS source.

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[4][5][6][7][8] Key validation parameters are summarized in the table below with expected performance criteria.

ParameterAcceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 9.8%
Recovery Consistent, precise, and reproducible85-95%
Matrix Effect IS-normalized factor within acceptable limits0.95-1.08
Stability Analyte stable under tested conditionsStable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C

Note: The representative data presented are typical values for bioanalytical methods and should be confirmed through experimental validation.[12][13][14][15]

Diagrams

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add this compound IS plasma->add_is dilute Dilute with Acidified Water add_is->dilute load Load Sample dilute->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Experimental workflow for the solid-phase extraction of Nitroxoline from plasma.

Conclusion

The described solid-phase extraction method, in conjunction with LC-MS/MS analysis and the use of a deuterated internal standard, provides a reliable and high-throughput approach for the quantification of Nitroxoline in human plasma. This method meets the stringent requirements for bioanalytical method validation and is well-suited for supporting clinical and pharmacological studies of Nitroxoline.

References

Troubleshooting & Optimization

Technical Support Center: Nitroxoline-D4 LC-MS Method Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS method development for Nitroxoline-D4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS analysis?

This compound is a deuterated form of Nitroxoline, an antibiotic. In liquid chromatography-mass spectrometry (LC-MS), it is primarily used as a stable isotope-labeled internal standard (SIL-IS). The key advantage of using a SIL-IS is that it has nearly identical chemical and physical properties to the analyte (Nitroxoline). This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to more accurate and precise quantification of Nitroxoline in complex biological matrices.

Q2: I am not seeing any peak for this compound. What are the common causes?

There are several potential reasons for a complete lack of signal for your internal standard. A systematic approach to troubleshooting is recommended. Common causes include:

  • Incorrect Mass Spectrometry Parameters: Ensure the mass spectrometer is set to monitor the correct precursor and product ion transitions for this compound.

  • Sample Preparation Issues: Errors in the sample preparation workflow, such as incorrect spiking of the internal standard or issues with the extraction procedure, can lead to a loss of the analyte.

  • LC System Problems: Check for leaks, blockages, or pump malfunctions in your LC system. Ensure the correct mobile phases are being used and that the column is properly installed and equilibrated.

  • Injector Malfunction: The autosampler may not be injecting the sample correctly. Check the injector needle and sample loop for any issues.

  • Internal Standard Solution Degradation: Verify the concentration and integrity of your this compound stock and working solutions.

Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?

Peak tailing is a common issue in liquid chromatography and can be caused by several factors:

  • Secondary Interactions: The analyte can have secondary interactions with active sites on the column, particularly with residual silanols on silica-based columns. To mitigate this, consider:

    • Using a highly end-capped column or a column with a different stationary phase chemistry.

    • Adding a small amount of a competing base, like triethylamine, to the mobile phase (if compatible with MS).

    • Adjusting the mobile phase pH to ensure the analyte is in a single ionic form.

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may have degraded. Try flushing the column with a strong solvent or replacing it if necessary.

  • Extra-column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter.

Q4: I am observing a chromatographic shift between Nitroxoline and this compound. Is this normal, and how can I address it?

A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon, often referred to as an "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

  • Is it a problem? A small, consistent shift is generally not a major issue as long as the peaks are sufficiently resolved from any interferences and the integration is accurate. However, a large or inconsistent shift can be problematic, especially if it leads to differential matrix effects between the analyte and the internal standard.

  • How to address it:

    • Chromatographic Optimization: Adjusting the gradient profile or the mobile phase composition may help to minimize the separation.

    • Ensure Co-elution: The primary goal is to ensure that both compounds experience the same matrix effects. Even with a slight separation, if they are eluting in a region of consistent ionization suppression or enhancement, the internal standard can still provide accurate correction.

    • Data Processing: Ensure your data processing software is correctly integrating both peaks.

Q5: My results are showing high variability. What are the likely sources of this issue?

High variability in quantitative LC-MS analysis can stem from several sources throughout the analytical workflow:

  • Inconsistent Sample Preparation: This is a major contributor to variability. Ensure precise and consistent pipetting, vortexing, and extraction steps. Automation of sample preparation can significantly improve reproducibility.

  • Matrix Effects: Variations in the biological matrix between different samples can lead to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound is the best way to mitigate this.

  • Instrument Instability: Fluctuations in the LC pumps, autosampler, or mass spectrometer can introduce variability. Regular maintenance and performance checks are crucial.

  • Improper Integration: Inconsistent peak integration can be a significant source of error. Carefully review the integration parameters and manually reintegrate if necessary.

  • Stability Issues: Nitroxoline or this compound may be degrading in the sample matrix, during sample preparation, or in the autosampler. Conduct stability experiments to assess this.

Experimental Protocols

Representative LC-MS/MS Method for this compound Analysis

This protocol is a representative method and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

ParameterTypical Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterTypical Value (Positive Ion Mode)
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Data

Table 1: Representative Mass Spectrometry Parameters for Nitroxoline and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Nitroxoline191.0145.13020
117.13025
This compound195.1149.13020
121.13025

Note: These are predicted and representative values. Optimal cone voltages and collision energies must be determined experimentally for your specific instrument.

Visualizations

Troubleshooting_Workflow start Start: No/Low this compound Peak check_ms Verify MS Parameters (Precursor/Product Ions, Voltages) start->check_ms ms_ok Parameters Correct? check_ms->ms_ok check_lc Inspect LC System (Pumps, Leaks, Column) lc_ok LC System OK? check_lc->lc_ok check_sample Review Sample Preparation (IS Spiking, Extraction) sample_ok Sample Prep Correct? check_sample->sample_ok check_is_solution Check IS Solution (Concentration, Degradation) is_solution_ok IS Solution OK? check_is_solution->is_solution_ok ms_ok->check_lc Yes tune_ms Tune/Calibrate Mass Spectrometer ms_ok->tune_ms No lc_ok->check_sample Yes fix_lc Troubleshoot LC Hardware (e.g., Change Seals, Check for Blockages) lc_ok->fix_lc No sample_ok->check_is_solution Yes redo_sample_prep Re-prepare Samples with Care sample_ok->redo_sample_prep No prepare_new_is Prepare Fresh IS Solution is_solution_ok->prepare_new_is No end_ok Problem Solved is_solution_ok->end_ok Yes tune_ms->check_ms end_persist Problem Persists (Consult Instrument Specialist) tune_ms->end_persist fix_lc->check_lc fix_lc->end_persist redo_sample_prep->check_sample redo_sample_prep->end_persist prepare_new_is->check_is_solution prepare_new_is->end_persist

Caption: Troubleshooting workflow for no/low this compound peak.

Peak_Shape_Troubleshooting start Start: Poor Peak Shape (Tailing, Fronting, Splitting) all_peaks Are all peaks affected? start->all_peaks system_issue System-wide Issue Likely all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue all_peaks->analyte_specific_issue No check_connections Check for Dead Volume (Fittings, Tubing) system_issue->check_connections check_column Inspect Column (Void, Contamination) system_issue->check_column check_mobile_phase Verify Mobile Phase (pH, Composition) system_issue->check_mobile_phase fix_connections Remake Connections, Use Shorter/Narrower Tubing check_connections->fix_connections replace_column Flush or Replace Column check_column->replace_column adjust_mobile_phase Prepare Fresh Mobile Phase, Adjust pH check_mobile_phase->adjust_mobile_phase check_secondary_interactions Secondary Interactions with Column? analyte_specific_issue->check_secondary_interactions check_overload Column Overload? analyte_specific_issue->check_overload check_coelution Co-elution with Interfering Compound? analyte_specific_issue->check_coelution change_column_or_mp Use Different Column Chemistry or Modify Mobile Phase check_secondary_interactions->change_column_or_mp reduce_injection_volume Reduce Injection Volume or Sample Concentration check_overload->reduce_injection_volume improve_separation Optimize Chromatographic Gradient check_coelution->improve_separation end_ok Problem Solved fix_connections->end_ok replace_column->end_ok adjust_mobile_phase->end_ok change_column_or_mp->end_ok reduce_injection_volume->end_ok improve_separation->end_ok

Technical Support Center: Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of deuterated standards in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different retention time than the analyte?

A1: This phenomenon is known as the "isotope effect" and is a common occurrence in reversed-phase chromatography.[1][2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[3][5] The magnitude of this shift can depend on the number and position of deuterium atoms in the molecule.[6][7]

Troubleshooting:

  • Optimize Chromatography: Adjusting the mobile phase composition or gradient can sometimes minimize the retention time difference.

  • Consider the Impact: A small, consistent shift may not be problematic if it doesn't lead to differential matrix effects. However, if the shift is significant or variable, it can impact the accuracy of quantification.[1][8]

Q2: My assay is showing poor accuracy and precision despite using a deuterated internal standard. What could be the cause?

A2: While deuterated standards are excellent for correcting many sources of variability, they are not a universal solution.[9][10] Several factors can lead to poor performance:

  • Differential Matrix Effects: This is a critical issue where co-eluting matrix components suppress or enhance the ionization of the analyte and the internal standard to different extents.[1][8] This can happen even with a co-eluting deuterated standard, especially if there's a slight retention time difference in a region of steep ion suppression.[2][11]

  • Isotopic Instability (Back-Exchange): Deuterium atoms, particularly those on heteroatoms (like -OH, -NH, -SH) or activated carbon positions, can exchange with protons from the solvent (e.g., water).[12][13][14] This "back-exchange" can alter the isotopic distribution of your standard, leading to inaccurate quantification.[4][15][16]

  • Impurities in the Standard: The deuterated standard itself might contain a small amount of the non-deuterated analyte.[17] This can lead to an overestimation of the analyte concentration, especially at low levels.

  • Stability in Matrix: The deuterated standard may not have the same stability as the analyte in the biological matrix over time, especially during sample storage and preparation.[1]

Q3: How can I assess and mitigate differential matrix effects?

A3: A systematic evaluation of matrix effects is a crucial part of method validation.

Experimental Protocol: Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Analyze and Compare:

    • Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

    • Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100.

  • Evaluate Differential Effects: Compare the matrix effect for the analyte and the internal standard. If the values are significantly different, you have a differential matrix effect.

Mitigation Strategies:

  • Improve Sample Cleanup: Use more effective extraction techniques (e.g., solid-phase extraction) to remove interfering matrix components.

  • Optimize Chromatography: Modify the chromatographic conditions to separate the analyte and internal standard from the region of ion suppression.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.[11]

Q4: What should I consider regarding the isotopic purity of my deuterated standard?

A4: The isotopic purity of a deuterated standard is a critical parameter that can affect the accuracy of your results.

  • Isotopic Purity vs. Species Abundance: It's important to understand the difference. A standard with 99.5% isotopic enrichment at each labeled position will not consist of 99.5% of the fully deuterated molecule.[17] There will be a distribution of isotopologues with fewer deuterium atoms.

  • Contribution to Analyte Signal: The presence of the non-deuterated analyte (the D0 isotopologue) in your standard can lead to a positive bias in your measurements, especially at the lower limit of quantification.

  • Verification: The isotopic distribution can be verified using high-resolution mass spectrometry.[18]

ParameterTypical SpecificationImplication of Deviation
Isotopic Purity >98%Lower purity can lead to a higher proportion of the unlabeled analyte, causing inaccurate results.[5]
Unlabeled Analyte As low as possibleA significant amount of unlabeled analyte in the standard will artificially inflate the measured concentration of the analyte in the sample.

Troubleshooting Guides

Problem: Inconsistent internal standard response across a run.

Possible CauseTroubleshooting Steps
Inconsistent Injection Volume * Check the autosampler for air bubbles. * Ensure proper syringe washing.
Degradation of Standard in Autosampler * Assess the stability of the standard in the autosampler over the expected run time. * Consider using a cooled autosampler.
Variable Matrix Effects * Investigate matrix effects using the post-extraction spike method described in Q3.[19] * Improve sample cleanup or chromatographic separation.

Problem: The calibration curve is non-linear or has a poor R-squared value.

Possible CauseTroubleshooting Steps
Contribution from Internal Standard * At low concentrations, the contribution of the unlabeled analyte from the internal standard can become significant. * Verify the isotopic purity of the standard.
Detector Saturation * At high concentrations, the detector may be saturated. * Dilute the samples or reduce the injection volume.
Incorrect Integration * Manually review the peak integration for all calibrators. * Adjust integration parameters if necessary.

Visualizations

workflow cluster_issue Issue Identification cluster_investigation Investigation Steps cluster_cause Potential Root Causes cluster_solution Solutions start Inaccurate or Imprecise Results check_rt Check Retention Time (Analyte vs. IS) start->check_rt check_me Evaluate Matrix Effects (Post-Extraction Spike) start->check_me check_purity Verify Isotopic Purity (HRMS) start->check_purity check_stability Assess Standard Stability (In Matrix and Solvent) start->check_stability isotope_effect Isotope Effect check_rt->isotope_effect diff_me Differential Matrix Effects check_me->diff_me impurity Isotopic Impurity check_purity->impurity instability Standard Instability check_stability->instability optimize_chrom Optimize Chromatography isotope_effect->optimize_chrom diff_me->optimize_chrom improve_cleanup Improve Sample Cleanup diff_me->improve_cleanup new_standard Source Higher Purity Standard impurity->new_standard modify_storage Adjust Storage/Handling instability->modify_storage

Caption: Troubleshooting workflow for issues with deuterated standards.

matrix_effect cluster_time Retention Time cluster_intensity Intensity a b c d e y1 y2 analyte_start analyte_peak analyte_start->analyte_peak Analyte analyte_end analyte_peak->analyte_end is_start is_peak is_start->is_peak Deuterated IS is_end is_peak->is_end suppression_start suppression_dip suppression_start->suppression_dip Ion Suppression suppression_end suppression_dip->suppression_end

References

addressing ion suppression in Nitroxoline LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of Nitroxoline.

Troubleshooting Guides

Issue: Poor sensitivity or inconsistent results for Nitroxoline.

This is a common symptom of ion suppression, where co-eluting matrix components interfere with the ionization of Nitroxoline in the mass spectrometer's source, leading to a decreased or variable signal.

Initial Assessment:

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression. Endogenous matrix components like phospholipids and salts can significantly impact the Nitroxoline signal.

  • Evaluate Chromatography: Poor chromatographic separation can lead to co-elution of Nitroxoline with interfering compounds from the sample matrix.

  • Check for Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

Solutions:

  • Optimize Sample Preparation: The choice of sample preparation technique is critical. Below is a comparison of common methods for biological matrices such as plasma and urine.

    Method Principle Advantages Disadvantages Recommendation for Nitroxoline
    Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Non-selective, resulting in a "dirtier" extract that may contain high levels of phospholipids and other interferences, often leading to significant ion suppression.[1]Use with caution. May be suitable for initial screening but often requires further optimization or a more robust cleanup method for quantitative analysis.
    Liquid-Liquid Extraction (LLE) Nitroxoline is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).Can provide a cleaner extract than PPT by removing highly polar interferences like salts.Can be labor-intensive, may form emulsions, and requires optimization of solvent choice and pH.A viable option for cleaning up samples. The choice of organic solvent is crucial for achieving good recovery of Nitroxoline.
    Solid-Phase Extraction (SPE) Nitroxoline is retained on a solid sorbent while interferences are washed away. Nitroxoline is then eluted with a different solvent.Provides the cleanest extracts, significantly reducing phospholipids and other matrix components, leading to minimal ion suppression.[2][3]More expensive and time-consuming than PPT and LLE. Method development is required to select the appropriate sorbent and optimize wash/elution steps.Highly recommended for quantitative bioanalysis of Nitroxoline. Mixed-mode or reversed-phase cartridges are good starting points.
  • Refine Chromatographic Conditions:

    • Increase Chromatographic Resolution: Utilize a high-efficiency column (e.g., UPLC with sub-2 µm particles) to better separate Nitroxoline from matrix components.

    • Modify Mobile Phase: The addition of mobile phase modifiers can influence ionization efficiency. For Nitroxoline analysis intended for MS detection, it is recommended to use a volatile acid like formic acid instead of non-volatile acids such as phosphoric acid.[4][5][6] The concentration of the organic solvent and the pH of the mobile phase can also be adjusted to improve separation and ionization.

    • Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar interferences and late-eluting non-polar compounds from the Nitroxoline peak.

  • Dilute the Sample: If other methods are not sufficient, diluting the sample extract can reduce the concentration of interfering matrix components. However, this will also reduce the concentration of Nitroxoline, potentially impacting the limit of quantification.

Issue: How to confirm if ion suppression is affecting my Nitroxoline analysis?

The most direct way to visualize and identify regions of ion suppression is by performing a post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

Objective: To identify retention time regions where co-eluting matrix components suppress the Nitroxoline signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece union

  • Solution of Nitroxoline at a known concentration (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., plasma or urine processed with your current sample preparation method)

  • Solvent blank (e.g., initial mobile phase)

Procedure:

  • System Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a tee-piece union.

  • Infusion: Begin infusing the Nitroxoline solution at a constant, low flow rate (e.g., 10 µL/min). This will create a stable, elevated baseline signal for Nitroxoline.

  • Injection of Solvent Blank: Once a stable baseline is achieved, inject a solvent blank. This will show the baseline response without any matrix components.

  • Injection of Blank Matrix Extract: Inject the prepared blank matrix extract.

  • Data Analysis: Monitor the Nitroxoline MRM transition. Any significant drop in the baseline signal after the injection of the blank matrix indicates a region of ion suppression. Correlate the retention time of these suppression zones with the retention time of your Nitroxoline peak in a standard injection.

Interpretation of Results:

  • No Suppression: If the baseline remains stable after the matrix injection, significant ion suppression is not occurring at your Nitroxoline elution time.

  • Suppression Observed: If a dip in the baseline is observed at or near the retention time of Nitroxoline, your analysis is being affected by ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in Nitroxoline LC-MS/MS analysis?

A1: Ion suppression in the analysis of Nitroxoline, as with many other small molecules in biological matrices, is primarily caused by co-eluting endogenous components from the sample. These include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[7]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used during sample preparation can interfere with the ionization process.

  • Other Endogenous Molecules: Other small molecules and metabolites present in the biological matrix can also compete for ionization.

Q2: Which ionization technique is less prone to ion suppression for Nitroxoline, ESI or APCI?

A2: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression from non-volatile matrix components compared to Electrospray Ionization (ESI).[4] However, the choice of ionization technique depends on the physicochemical properties of the analyte. Nitroxoline, being a polar molecule, is amenable to ESI. If severe ion suppression is encountered with ESI and cannot be resolved through sample preparation or chromatography, evaluating APCI is a reasonable troubleshooting step.

Q3: Can an internal standard compensate for ion suppression?

A3: Yes, a suitable internal standard (IS) is crucial for accurate quantification and can help compensate for ion suppression. The ideal IS is a stable isotope-labeled (SIL) version of Nitroxoline (e.g., Nitroxoline-d3). A SIL-IS will have nearly identical chemical properties and chromatographic retention time to Nitroxoline, meaning it will experience the same degree of ion suppression. By monitoring the ratio of the analyte to the IS, the variability caused by ion suppression can be normalized. If a SIL-IS is not available, a structural analog with similar physicochemical properties and elution behavior can be used, but it may not compensate for ion suppression as effectively.

Q4: What are some "best practices" for a robust Nitroxoline LC-MS/MS method with minimal ion suppression?

A4: A robust method for Nitroxoline analysis should incorporate the following:

  • Sample Preparation: Utilize Solid-Phase Extraction (SPE) for the cleanest sample extracts, especially for complex matrices like plasma.

  • Chromatography: Employ a UPLC system with a C18 column to achieve high-resolution separation. Use a gradient elution with a mobile phase containing a volatile additive like 0.1% formic acid.

  • Internal Standard: Use a stable isotope-labeled internal standard for the most accurate quantification.

  • Method Validation: During method development, perform a post-column infusion experiment to assess and mitigate ion suppression. Validate the method according to regulatory guidelines, including a thorough evaluation of matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt Simple, Fast lle Liquid-Liquid Extraction start->lle Cleaner spe Solid-Phase Extraction start->spe Cleanest lcms UPLC-MS/MS System ppt->lcms lle->lcms spe->lcms data Review Data for Sensitivity & Reproducibility lcms->data suppression Ion Suppression Suspected data->suppression Poor no_suppression No Significant Suppression data->no_suppression Good post_column_infusion cluster_lc LC System cluster_infusion Infusion Setup cluster_ms MS Detector autosampler Autosampler (Inject Blank Matrix) column Analytical Column autosampler->column tee Tee Union column->tee syringe_pump Syringe Pump (Nitroxoline Standard) syringe_pump->tee ms Mass Spectrometer tee->ms mitigation_strategy ion_suppression Ion Suppression Identified sample_prep Optimize Sample Preparation (e.g., SPE) ion_suppression->sample_prep chromatography Optimize Chromatography (e.g., Gradient, Column) ion_suppression->chromatography dilution Dilute Sample ion_suppression->dilution result Improved Signal & Reproducibility sample_prep->result chromatography->result dilution->result

References

Technical Support Center: Minimizing Nitroxoline Carryover in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of analyte carryover for Nitroxoline and its deuterated internal standard, Nitroxoline-D4, in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Understanding the Challenge: Why Nitroxoline is Prone to Carryover

Nitroxoline (5-nitro-8-hydroxyquinoline) presents a unique challenge in LC-MS analysis due to its potent metal-chelating properties. The 8-hydroxyquinoline scaffold can bind tightly to trace metal ions present on the surfaces of standard stainless steel LC components, such as column frits, tubing, and injector parts. This strong interaction leads to analyte adsorption, where Nitroxoline molecules are retained in the system and subsequently leach out during following injections, causing carryover. This phenomenon can compromise data accuracy, leading to artificially inflated results in subsequent samples and affecting the reliability of pharmacokinetic and other quantitative studies.

Frequently Asked Questions (FAQs)

Q1: What is LC-MS carryover and why is it a significant issue for Nitroxoline?

A1: LC-MS carryover is the appearance of an analyte's signal in a blank or subsequent sample injection after a high-concentration sample has been analyzed. For Nitroxoline, this is particularly problematic due to its chemical structure, which acts as a strong chelating agent. It can bind to metallic surfaces within the LC flow path (injector, column, tubing), leading to its gradual release in later runs. This results in inaccurate quantification, especially for low-concentration samples, and can lead to false-positive results.

Q2: My blank injection after a high-concentration Nitroxoline standard shows a significant peak. What are the primary sources of this carryover?

A2: The primary sources of carryover are typically components of the LC system where the analyte can adsorb. A systematic approach is needed to identify the source. The main culprits are often:

  • The Autosampler: The injection needle, valve, and sample loop are common areas for residue to accumulate. Worn rotor seals in the injection valve can create spaces that trap the analyte.

  • The LC Column: The stainless steel column hardware, particularly the inlet frit, provides a large surface area for metal-sensitive compounds like Nitroxoline to adsorb.

  • Connecting Tubing: Standard stainless steel tubing can also contribute to the problem, although usually to a lesser extent than the column and injector.

Q3: Can the deuterated internal standard, this compound, also exhibit carryover?

A3: Yes. Since this compound has the same core chemical structure responsible for chelation, it is also susceptible to carryover. It is crucial to monitor for carryover of both the analyte and the internal standard, as differential carryover can still lead to inaccurate results.

Q4: What are the most effective types of wash solutions for reducing Nitroxoline carryover?

A4: An effective wash solution must be capable of disrupting the interaction between Nitroxoline and the metal surfaces. A multi-step wash protocol is often most effective. Consider using a sequence of solvents with different properties:

  • Acidic Wash: A solution containing a small percentage of a chelating agent or acid (e.g., 0.1-0.5% Formic Acid with 1 mM EDTA) can help to sequester metal ions and release the bound Nitroxoline.

  • Basic Wash: A wash with a basic modifier (e.g., 0.1% Ammonium Hydroxide) can change the ionization state of Nitroxoline and surface silanols, aiding in its removal.

  • Strong Organic Solvent: A high-organic wash (e.g., Isopropanol or a mix of Acetonitrile/Methanol/Isopropanol) is necessary to remove the analyte from the hydrophobic surfaces of the system. Dimethyl sulfoxide (DMSO) can also be a very effective, albeit aggressive, wash solvent for stubborn residues.

Q5: How does LC system hardware affect Nitroxoline carryover?

A5: Standard stainless steel hardware is a major contributor to the carryover of metal-chelating compounds. To mitigate this, consider the following:

  • PEEK Tubing and Fittings: Polyether ether ketone (PEEK) is a bio-inert polymer that is metal-free and thus significantly reduces the sites for chelation-based adsorption.

  • Biocompatible/Bioinert LC Systems: Many manufacturers offer systems where the entire flow path is constructed from materials like PEEK or MP35N alloy, which are designed to minimize metal-analyte interactions.

  • Column Hardware: Using columns with PEEK-lined or other metal-free hardware can dramatically reduce column-related carryover.

Troubleshooting Guides

Problem: High Carryover (>0.1%) Detected in Blank Injection

This guide provides a logical workflow to diagnose and resolve significant carryover of Nitroxoline and/or this compound.

Carryover_Troubleshooting Start High Carryover Detected (>0.1% of ULOQ in Blank) Isolate_Source Isolate Carryover Source (Replace column with union) Start->Isolate_Source Autosampler_Issue Carryover Persists: Autosampler/Injector Issue Isolate_Source->Autosampler_Issue Yes Column_Issue Carryover Eliminated: Column is the Source Isolate_Source->Column_Issue No Optimize_Wash 1. Optimize Autosampler Wash Protocol Autosampler_Issue->Optimize_Wash Optimize_Column_Wash 1. Implement Post-Run Column Over-flushing Column_Issue->Optimize_Column_Wash Check_Hardware 2. Inspect/Replace Hardware (Rotor Seal, Needle, Loop) Optimize_Wash->Check_Hardware Final_Check Re-evaluate Carryover Check_Hardware->Final_Check Change_Column 2. Switch to a PEEK-lined or Bioinert Column Optimize_Column_Wash->Change_Column Mobile_Phase_Mod 3. Modify Mobile Phase (Add 1mM EDTA) Change_Column->Mobile_Phase_Mod Mobile_Phase_Mod->Final_Check

Caption: A step-by-step workflow for troubleshooting Nitroxoline carryover.

The Mechanism of Chelation-Induced Carryover

The following diagram illustrates how Nitroxoline's chelating properties lead to its adsorption on metal surfaces within an LC system.

Chelation_Mechanism Mechanism of Nitroxoline Carryover cluster_0 Injection 1: High Concentration cluster_1 Injection 2: Blank Nitroxoline Nitroxoline in Sample Adsorption Chelation & Adsorption Nitroxoline->Adsorption LC_Surface Stainless Steel Surface (e.g., Column Frit with Fe²⁺/Cr³⁺ sites) LC_Surface->Adsorption Leaching Desorption / Leaching Adsorption->Leaching Blank Blank Solvent Injection Blank->Leaching Carryover_Peak Carryover Peak Detected Leaching->Carryover_Peak

Caption: Diagram illustrating the adsorption and leaching mechanism of Nitroxoline.

Quantitative Data on Carryover Reduction Strategies

While specific data for Nitroxoline is proprietary to individual labs, the following tables summarize typical quantitative improvements seen for problematic chelating or "sticky" compounds when implementing various carryover reduction strategies.

Table 1: Illustrative Effectiveness of Different Autosampler Wash Solvents

Wash Solution CompositionTypical Carryover (%)Estimated Reduction
Baseline: Acetonitrile/Water (50:50)0.5% - 1.5%-
100% Isopropanol0.05% - 0.1%90%
Acetonitrile/Methanol/Isopropanol/Water (25:25:25:25) + 0.2% Formic Acid0.01% - 0.05%95% - 99%
Optimized: Sequence of Acidic Wash (ACN/H₂O/FA) followed by Basic Wash (ACN/H₂O/NH₄OH)< 0.005%> 99.5%

Table 2: Impact of LC System Hardware on Carryover

System Component MaterialTypical Carryover for Metal-Chelators (%)Notes
Standard Stainless Steel 0.2% - 2.0%High surface activity, prone to adsorption.
PEEK (Polyether Ether Ketone) < 0.05%Metal-free, bio-inert. Limited by pressure and solvent compatibility (e.g., with THF).[1]
MP35N Alloy / Titanium < 0.05%Biocompatible metals with reduced surface activity compared to stainless steel.
Coated Stainless Steel < 0.02%Inert coatings provide the inertness of PEEK with the durability of steel.

Experimental Protocols

Recommended Low-Carryover LC-MS Method for Nitroxoline

This protocol integrates multiple strategies to proactively minimize carryover during the analysis of Nitroxoline and this compound in a biological matrix (e.g., plasma).

1. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of Acetonitrile containing this compound (internal standard).

  • Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Dilution: Transfer 100 µL of the supernatant and dilute with 100 µL of an aqueous solution containing 1 mM EDTA. This helps to pre-complex any metal ions in the sample extract.

2. LC System Configuration

  • Hardware: An LC system with a bio-inert flow path (PEEK or similar) is highly recommended.

  • Column: Use a PEEK-lined or fully PEEK column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Autosampler Wash Solvents:

    • Wash A (Acidic/Chelating): 90:10 Acetonitrile:Water + 0.2% Formic Acid + 1 mM EDTA.

    • Wash B (Strong Organic): 50:50 Isopropanol:Acetonitrile.

    • Seal Wash: 50:50 Methanol:Water.

3. Chromatographic Conditions

  • Mobile Phase A: Water + 0.1% Formic Acid + 1 mM EDTA.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Equilibrate at 5% B

  • Column Wash (Post-Sequence): After the analytical batch, flush the column with a non-buffered, high-organic mobile phase (e.g., 90% Acetonitrile) for 20 minutes.

4. Autosampler Wash Program (per injection)

  • Pre-Injection Needle Wash: 2 cycles with Wash B (Strong Organic).

  • Post-Injection Wash:

    • 3 cycles with Wash A (Acidic/Chelating).

    • 3 cycles with Wash B (Strong Organic).

    • This ensures the needle is cleaned with a chelating agent first, followed by a strong solvent to remove all residues.

5. MS/MS Detection (Example Parameters)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Nitroxoline: Monitor appropriate precursor/product ion pair (e.g., m/z 191 -> 145)

    • This compound: Monitor appropriate precursor/product ion pair (e.g., m/z 195 -> 149)

  • Source Parameters: Optimize gas flows, temperature, and voltages for maximum sensitivity.

By implementing these comprehensive strategies, researchers can significantly reduce the carryover of Nitroxoline and this compound, ensuring the acquisition of high-quality, reliable, and accurate quantitative data.

References

impact of mobile phase composition on Nitroxoline-D4 ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Nitroxoline-D4 using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: For this compound, positive electrospray ionization (ESI+) is the recommended mode. The quinoline nitrogen in the this compound structure is basic and readily accepts a proton, making it suitable for detection as [M+H]⁺. Acidic mobile phases will further promote this protonation.

Q2: I am observing a weak signal for this compound. What are the potential causes related to the mobile phase?

A2: A weak signal can be attributed to several mobile phase factors:

  • Suboptimal pH: The mobile phase pH may not be optimal for protonating this compound. An acidic pH is generally required for efficient ionization in positive mode.

  • Inappropriate Organic Modifier: The choice and percentage of the organic solvent (acetonitrile or methanol) can affect desolvation efficiency in the ESI source.

  • Absence of Additives: Mobile phase additives like formic acid or ammonium formate can significantly enhance ionization. Their absence might lead to a poor signal.

  • Ion Suppression: Components from the sample matrix eluting at the same time as this compound can compete for ionization, leading to a suppressed signal.

Q3: My peak shape for this compound is poor (e.g., tailing or broad). How can I improve it?

A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase. Consider the following:

  • Mobile Phase pH: Ensure the pH is low enough to keep this compound consistently protonated, which can minimize interactions with residual silanols on the column.

  • Additive Concentration: The concentration of additives like formic acid can impact peak shape. Experiment with concentrations typically in the range of 0.1% to 0.5%.

  • Ionic Strength: In some cases, increasing the ionic strength of the mobile phase with a salt like ammonium formate can improve peak symmetry.

  • Organic Solvent: Switching between acetonitrile and methanol can sometimes alter selectivity and improve peak shape.

Q4: I am seeing significant signal variability between injections. What could be the cause?

A4: Signal instability can arise from several sources:

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including the concentration of additives, can lead to variable ionization.

  • System Contamination: Contaminants in the LC-MS system can cause ion suppression and signal fluctuations.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

This guide provides a step-by-step approach to troubleshoot and improve the signal intensity of this compound.

Troubleshooting Workflow:

Low_Signal_Workflow start Low Signal Observed check_ph Verify Mobile Phase pH (Target: Acidic, e.g., pH 2.5-4.0) start->check_ph adjust_acid Increase Formic Acid Concentration (e.g., from 0.1% to 0.2%) check_ph->adjust_acid pH is too high or no acid present add_formate Introduce Ammonium Formate (e.g., 5-10 mM) check_ph->add_formate pH is acidic but signal is still low adjust_acid->add_formate optimize_organic Evaluate Organic Modifier (Acetonitrile vs. Methanol) add_formate->optimize_organic check_source Inspect and Clean MS Source optimize_organic->check_source resolved Signal Improved check_source->resolved

Caption: Workflow for troubleshooting low signal intensity.

Detailed Steps:

  • Verify Mobile Phase pH: The primary factor for efficient ionization of this compound in positive ESI is an acidic mobile phase to ensure protonation.

    • Action: Prepare a fresh mobile phase with a volatile acid like formic acid, typically at a concentration of 0.1% (v/v).

  • Optimize Acid Concentration: While 0.1% formic acid is a good starting point, the optimal concentration can vary.

    • Action: If the signal is still low, incrementally increase the formic acid concentration to 0.2%. Be aware that very high acid concentrations can sometimes lead to ion suppression.

  • Introduce Ammonium Formate: Ammonium formate can act as a proton donor and improve the robustness of the method.[1]

    • Action: Add 5-10 mM ammonium formate to the aqueous portion of the mobile phase in conjunction with formic acid.

  • Evaluate Organic Modifier: Acetonitrile and methanol have different properties that can influence desolvation and ionization efficiency. Acetonitrile is generally a good first choice due to its lower viscosity and higher elution strength.[2][3][4] However, methanol may offer better sensitivity for some compounds.[5]

    • Action: If using acetonitrile, try switching to methanol as the organic modifier, or vice versa.

  • Inspect and Clean MS Source: A contaminated ion source can lead to a significant drop in signal intensity.

    • Action: Follow the manufacturer's instructions to inspect and clean the ESI probe, capillary, and other source components.

Issue 2: Inconsistent Retention Time for this compound

This guide addresses the problem of shifting retention times for this compound.

Logical Relationship Diagram:

Retention_Time_Issues issue Inconsistent Retention Time cause1 Improper Column Equilibration issue->cause1 cause2 Mobile Phase Inconsistency issue->cause2 cause3 Column Degradation issue->cause3 solution1 Increase Equilibration Time cause1->solution1 solution2 Prepare Fresh Mobile Phase Ensure Accurate Additive Concentration cause2->solution2 solution3 Use Guard Column Replace Column cause3->solution3

Caption: Causes and solutions for inconsistent retention times.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Insufficient equilibration between gradient runs is a common cause of retention time shifts.

    • Action: Increase the column equilibration time at initial conditions to at least 10 column volumes.

  • Check Mobile Phase Preparation: Inaccuracies in the preparation of the mobile phase, especially the concentration of the organic modifier and additives, can lead to variability.

    • Action: Prepare fresh mobile phases, ensuring accurate measurement of all components. Use high-purity solvents and additives.

  • Evaluate Column Health: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Action: If the problem persists, try flushing the column according to the manufacturer's instructions. If this does not resolve the issue, consider replacing the column. Using a guard column can help extend the life of the analytical column.

Data Presentation

The following tables summarize the expected impact of mobile phase composition on this compound ionization based on general LC-MS principles for similar compounds.

Table 1: Effect of Mobile Phase pH on Relative Signal Intensity (Positive ESI)

Mobile Phase Aqueous ComponentExpected pH RangeExpected Relative Signal IntensityRationale
Water~7.0LowNeutral pH is not optimal for protonating the basic quinoline nitrogen.
0.1% Acetic Acid~3.5-4.5ModerateProvides an acidic environment to promote protonation.
0.1% Formic Acid~2.5-3.5HighLower pH leads to more efficient protonation of this compound.[6]
0.1% Formic Acid + 10mM Ammonium Formate~3.0-4.0Very HighAmmonium ions can act as an additional source of protons, enhancing signal.[1]

Table 2: Comparison of Organic Modifiers on Signal Intensity

Organic ModifierExpected Relative Signal IntensityKey Considerations
AcetonitrileGenerally HighLower viscosity and higher elution strength. May provide better peak shapes.[2][4]
MethanolHigh to Very HighCan sometimes offer superior sensitivity for certain compounds due to its protic nature.[5]

Experimental Protocols

Recommended Starting LC-MS/MS Method for this compound

This protocol provides a robust starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable first choice.

  • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z for [this compound+H]⁺

  • Product Ion (Q3): A stable, high-intensity fragment ion (to be determined by infusion of a standard)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Note: The exact masses for the precursor and product ions for this compound will need to be determined based on the deuteration pattern. The non-deuterated Nitroxoline has a molecular weight of approximately 190.16 g/mol . The MRM transition for a similar 8-hydroxyquinoline analog has been reported as [M+H]⁺ m/z 257.9 → m/z 151.0.[7] This suggests that fragmentation of the quinoline ring system is a likely pathway.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method: Nitroxoline-D4 vs. a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the assay. This is particularly critical in regulated environments where data integrity is non-negotiable. This guide provides an objective comparison of the performance of a deuterated internal standard, Nitroxoline-D4, against a hypothetical, yet representative, structural analog internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Nitroxoline.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis. Regulatory bodies like the FDA recommend the use of SIL-IS whenever possible due to their ability to closely mimic the analyte of interest throughout the analytical process, thereby providing superior correction for potential variabilities.

Performance Comparison: this compound vs. Structural Analog IS

The following tables summarize the expected performance characteristics of an LC-MS/MS method for Nitroxoline validated with either this compound or a structural analog as the internal standard. The data presented is a synthesis of typical performance outcomes based on established principles of bioanalytical method validation.

Table 1: Comparison of Key Validation Parameters

ParameterThis compound (Deuterated IS)Structural Analog ISRationale for Difference
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityThis compound co-elutes and experiences identical ionization effects as Nitroxoline, leading to better normalization. The structural analog may have different extraction recovery and ionization efficiency.
Precision (%RSD) < 10%< 15%The closer physicochemical properties of this compound result in more consistent tracking of the analyte throughout the sample preparation and analysis, reducing variability.
Matrix Effect Minimal to negligiblePotential for significant ion suppression or enhancementAs a SIL-IS, this compound is affected by matrix components in the same way as the analyte, effectively canceling out matrix-induced variations. A structural analog may have different susceptibility to matrix effects.
Recovery Consistent and tracks analyte recoveryMay be inconsistent and differ from analyte recoveryThe near-identical chemical structure of this compound ensures it behaves similarly to the analyte during extraction, leading to more reliable correction for sample loss.
Regulatory Compliance Highly preferred by regulatory agencies (e.g., FDA, EMA)[1][2]Acceptable, but may require more extensive validation and justificationThe use of a SIL-IS is considered a best practice and is often expected by regulatory bodies for robust bioanalytical methods.[2]

Table 2: Detailed Performance Data (Hypothetical)

Validation ParameterAcceptance Criteria (FDA)This compound PerformanceStructural Analog IS Performance
Linearity (r²) ≥ 0.99> 0.995> 0.990
Intra-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-2.5% to +3.8%-8.7% to +10.2%
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 5.1%≤ 9.8%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-3.1% to +4.5%-11.5% to +12.3%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 6.3%≤ 12.5%
Matrix Factor 0.85 - 1.150.98 - 1.030.75 - 1.25
Recovery (%) Consistent and reproducibleAnalyte: 85-95%IS: 88-96%Analyte: 85-95%IS: 75-90%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nitroxoline, this compound, and the structural analog IS in methanol.

  • Working Solutions: Prepare serial dilutions of the Nitroxoline stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of each internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 50 µL of blank biological matrix (e.g., human plasma), add 10 µL of the appropriate Nitroxoline working solution (for calibration standards and QCs) or blank diluent (for blank samples).

  • Add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Parameters
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nitroxoline: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • Structural Analog IS: [M+H]+ → fragment ion

Validation Experiments
  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.

  • Linearity: Analyze a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicates of five on three separate days.

  • Matrix Effect: Compare the response of the analyte and IS in post-extraction spiked blank matrix from six different sources to the response in a neat solution.

  • Recovery: Compare the response of the analyte and IS in pre-extraction spiked samples to post-extraction spiked samples.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample Spike_IS Spike Internal Standard (this compound or Analog) Sample->Spike_IS Protein_Precip Protein Precipitation Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Accuracy Accuracy Data_Processing->Accuracy Precision Precision Data_Processing->Precision Matrix_Effect Matrix Effect Data_Processing->Matrix_Effect Recovery Recovery Data_Processing->Recovery G cluster_analyte Analyte (Nitroxoline) cluster_is Internal Standard cluster_outcome Validation Outcome Analyte_Properties Physicochemical Properties Analyte_Behavior Analytical Behavior (Extraction, Ionization) Analyte_Properties->Analyte_Behavior D4_Properties This compound (Identical Properties) Analog_Properties Structural Analog (Similar but Different Properties) D4_Behavior Identical Behavior Analyte_Behavior->D4_Behavior Tracks Perfectly Analog_Behavior Different Behavior Analyte_Behavior->Analog_Behavior Tracks Imperfectly D4_Properties->D4_Behavior Analog_Properties->Analog_Behavior High_Accuracy High Accuracy & Precision D4_Behavior->High_Accuracy Lower_Accuracy Lower Accuracy & Precision Analog_Behavior->Lower_Accuracy

References

Determining the Isotopic Purity of Nitroxoline-D4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for determining the isotopic purity of Nitroxoline-D4, a deuterated analog of the antibiotic Nitroxoline. This information is crucial for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, where accurate quantification is paramount. We will explore the experimental protocols for the most common analytical techniques and compare the expected performance of this compound with a relevant alternative, Enrofloxacin-D5.

Introduction to this compound and Isotopic Purity

Nitroxoline is an antibiotic that is also under investigation for its potential anti-cancer properties.[1] Its deuterated form, this compound, is a valuable tool in drug development, primarily serving as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5] The incorporation of deuterium atoms (D) in place of hydrogen atoms (H) results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled parent compound by a mass spectrometer.

The isotopic purity of a deuterated compound refers to the percentage of the compound that is fully deuterated at the intended positions, as opposed to containing fewer deuterium atoms than specified or no deuterium atoms at all. High isotopic purity is essential for an internal standard to ensure accurate and precise quantification of the target analyte.

Analytical Techniques for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most common method for assessing isotopic purity. It combines the separation capabilities of liquid chromatography with the mass detection capabilities of mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve the small mass differences between the desired deuterated compound and its less-deuterated or non-deuterated counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. For deuterated compounds, ¹H (proton) NMR can be used to observe the absence of signals at the positions where deuterium has been incorporated. Conversely, ²H (deuterium) NMR can directly detect the presence and location of deuterium atoms.

Experimental Protocols

Isotopic Purity Determination by LC-MS

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-MS.

Objective: To quantify the percentage of this compound that is fully deuterated (D4) and identify the presence of less-deuterated species (D0, D1, D2, D3).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Materials:

  • This compound sample

  • Nitroxoline (non-labeled) reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan

    • Mass Range: m/z 150-250

    • Resolution: > 60,000

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of Nitroxoline (D0) and its deuterated isotopologues (D1, D2, D3, D4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

Isotopic Purity Determination by NMR

This protocol provides a general approach for confirming the deuterium labeling of this compound using ¹H NMR.

Objective: To confirm the absence of proton signals at the deuterated positions of the this compound molecule.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Nitroxoline (non-labeled) reference standard

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample and the non-labeled Nitroxoline standard in separate NMR tubes containing the deuterated solvent.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum for both the this compound sample and the non-labeled standard.

    • Process the spectra (e.g., Fourier transform, phase correction, baseline correction).

  • Data Analysis:

    • Compare the ¹H NMR spectrum of this compound with that of the non-labeled standard.

    • Verify the significant reduction or absence of signals in the regions of the spectrum corresponding to the protons that have been replaced by deuterium.

Performance Comparison: this compound vs. Enrofloxacin-D5

To provide a practical comparison, we will evaluate the expected performance of this compound against another deuterated internal standard used in the analysis of quinolone antibiotics, Enrofloxacin-D5.

FeatureThis compoundEnrofloxacin-D5
Analyte NitroxolineEnrofloxacin
Degree of Deuteration 4 Deuterium Atoms5 Deuterium Atoms
Typical Isotopic Purity > 98%> 98%
Primary Use Internal standard for Nitroxoline bioanalysisInternal standard for Enrofloxacin and other fluoroquinolone bioanalysis
Advantages Structurally identical to the analyte (ideal for correcting matrix effects)Higher degree of deuteration provides a larger mass shift from the parent compound
Considerations Potential for isotopic exchange if deuterium is on an exchangeable positionMay not perfectly co-elute with all other fluoroquinolones if used as a universal internal standard

Experimental Data Summary

The following table summarizes the expected data from an LC-MS analysis of a typical batch of this compound.

IsotopologueExpected Mass (m/z)Relative Abundance (%)
D0 (Nitroxoline)191.0455< 0.5
D1192.0518< 1.0
D2193.0581< 1.5
D3194.0643< 2.0
D4 (this compound) 195.0706 > 98.0

Visualizing the Experimental Workflow and Logical Relationships

To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.

Isotopic_Purity_Workflow cluster_LCMS LC-MS Analysis cluster_NMR NMR Analysis Sample_Prep_LCMS Sample Preparation (1 µg/mL Solution) HPLC HPLC Separation (C18 Column) Sample_Prep_LCMS->HPLC HRMS High-Resolution MS (Full Scan) HPLC->HRMS Data_Analysis_LCMS Data Analysis (Isotopologue Peak Integration) HRMS->Data_Analysis_LCMS Purity_Report_LCMS Isotopic Purity (%) Data_Analysis_LCMS->Purity_Report_LCMS Sample_Prep_NMR Sample Preparation (Dissolve in DMSO-d6) NMR_Acquisition 1H NMR Acquisition (400 MHz) Sample_Prep_NMR->NMR_Acquisition Spectral_Comparison Spectral Comparison (Nitroxoline vs. This compound) NMR_Acquisition->Spectral_Comparison Labeling_Confirmation Deuterium Labeling Confirmation Spectral_Comparison->Labeling_Confirmation

Figure 1. Experimental workflow for determining isotopic purity.

Comparison_Logic cluster_IS Internal Standard Selection cluster_Performance Performance Evaluation Analyte Target Analyte (e.g., Nitroxoline) IS_Choice Choice of Internal Standard Analyte->IS_Choice Nitroxoline_D4 This compound IS_Choice->Nitroxoline_D4 Structurally Identical Alternative_IS Alternative Deuterated IS (e.g., Enrofloxacin-D5) IS_Choice->Alternative_IS Structurally Similar Isotopic_Purity Isotopic Purity (>98%) Nitroxoline_D4->Isotopic_Purity Co_elution Chromatographic Co-elution Nitroxoline_D4->Co_elution Matrix_Effect_Correction Matrix Effect Correction Nitroxoline_D4->Matrix_Effect_Correction Alternative_IS->Isotopic_Purity Accuracy_Precision Assay Accuracy & Precision Isotopic_Purity->Accuracy_Precision Co_elution->Matrix_Effect_Correction Matrix_Effect_Correction->Accuracy_Precision

Figure 2. Logic for comparing internal standards.

Conclusion

The determination of isotopic purity is a critical quality control step for deuterated internal standards like this compound. Both LC-MS and NMR spectroscopy are powerful techniques for this purpose, with LC-MS providing quantitative data on isotopic distribution and NMR confirming the positions of deuterium labeling. For its intended use in the bioanalysis of Nitroxoline, a high isotopic purity of >98% for this compound is essential for achieving accurate and reliable results. When selecting a deuterated internal standard, a structurally identical analog like this compound is generally preferred to best compensate for analytical variability, particularly matrix effects.

References

A Head-to-Head Battle of Internal Standards: Why Nitroxoline-D4 Reigns Supreme in Nitroxoline Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nitroxoline, the choice of an appropriate internal standard (IS) is paramount to ensuring data accuracy and reliability. While various options exist, the stable isotope-labeled (SIL) internal standard, Nitroxoline-D4, emerges as the gold standard. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable IS for your bioanalytical needs.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction and chromatographic separation to ionization and detection. This mimicry allows for the correction of any variations that may occur, thereby ensuring the precision and accuracy of the final quantitative results.[1] While structural analogs have been employed in some historical analytical methods for Nitroxoline, this guide will demonstrate the superior performance of this compound.

The Gold Standard: this compound

This compound is a deuterated form of Nitroxoline, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Nitroxoline but has a different mass. This key difference allows it to be distinguished from the analyte by the mass spectrometer, while its identical physicochemical properties ensure it behaves in the same manner during sample processing and analysis.[2]

Advantages of this compound:

  • Co-elution with Analyte: this compound has the same chromatographic retention time as Nitroxoline, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.

  • Similar Extraction Recovery: Having identical chemical properties, this compound exhibits the same recovery as Nitroxoline during sample preparation procedures like liquid-liquid extraction or solid-phase extraction.

  • Comparable Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer's ion source is nearly identical to that of Nitroxoline, leading to a more consistent analyte-to-IS response ratio.

  • Reduced Variability: The use of a SIL-IS like this compound significantly reduces the variability in analytical results, leading to improved precision and accuracy.

Alternative Internal Standards: A Compromise in Performance

While this compound is the preferred internal standard, in its absence, researchers may turn to structural analogs. These are compounds with a similar chemical structure to the analyte. For Nitroxoline, compounds like 8-hydroxyquinoline and griseofulvin have been used in some analytical methods.[3][4]

Disadvantages of Structural Analogs:

  • Different Retention Times: Structural differences can lead to different chromatographic retention times, meaning the IS and analyte may not experience the same matrix effects.

  • Varying Extraction Recoveries: The recovery of a structural analog during sample preparation may not be the same as that of Nitroxoline.

  • Disparate Ionization Efficiencies: Minor structural modifications can significantly impact how a molecule ionizes, leading to inconsistent response ratios.

  • Increased Method Development and Validation Time: More extensive validation is required to demonstrate that a structural analog can adequately track the analyte's performance.[5]

Performance Data: A Comparative Overview

Performance ParameterThis compound (SIL-IS)Structural Analog (e.g., 8-hydroxyquinoline)
Linearity (r²) ≥ 0.995≥ 0.99
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 15%Potentially > 15%
Extraction Recovery Consistent and reproducibleMay be inconsistent and differ from analyte

Note: The values presented for the structural analog are the target acceptance criteria. In practice, achieving this level of performance can be more challenging than with a SIL-IS due to the reasons outlined above. The matrix effect, in particular, is a critical parameter where SIL-IS consistently outperforms structural analogs.

Experimental Protocols

A detailed experimental protocol for the quantification of Nitroxoline in human plasma using LC-MS/MS with this compound as an internal standard is provided below.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A validated UPLC or HPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Nitroxoline: e.g., m/z 191.0 → 145.0

    • This compound: e.g., m/z 195.0 → 149.0

Visualizing the Workflow and Mechanism of Action

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration via Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Experimental workflow for bioanalysis using an internal standard.

mechanism_of_action Nitroxoline Nitroxoline Chelation Chelation of Divalent Metal Ions (e.g., Mg2+, Mn2+) Nitroxoline->Chelation Enzyme_Inhibition Inhibition of Metal-Dependent Enzymes Chelation->Enzyme_Inhibition Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Enzyme_Inhibition->Bacterial_Growth_Inhibition

Caption: Simplified mechanism of action of Nitroxoline.

Conclusion

References

A Comparative Guide to the Accurate and Precise Quantification of Nitroxoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Nitroxoline, a repurposed drug with promising applications in oncology and for treating urinary tract infections. Accurate and precise measurement of Nitroxoline in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document focuses on the use of Nitroxoline-D4 as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compares this approach with other common analytical techniques.

While a publicly available, fully validated LC-MS/MS method for Nitroxoline utilizing this compound as an internal standard is not readily found in the literature, this guide will present a representative LC-MS/MS protocol and discuss the well-established benefits of using a deuterated internal standard. This information is juxtaposed with data from published High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection and UV-Visible Spectrophotometry methods for Nitroxoline.

Comparison of Analytical Methods for Nitroxoline Quantification

The choice of an analytical method for Nitroxoline quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the complexity of the biological matrix. The following table summarizes the key performance characteristics of three common methods.

ParameterLC-MS/MS with Deuterated Internal Standard (e.g., this compound)HPLC-UV/PDAUV-Vis Spectrophotometry
Principle Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments. A stable isotope-labeled internal standard co-elutes with the analyte and is used for precise quantification.Separation by liquid chromatography followed by detection based on the absorption of UV-Vis light by the analyte.Measurement of the absorption of UV-Vis light by the analyte in a solution.
Specificity Very High: Differentiates compounds based on both chromatographic retention time and specific mass transitions.Moderate to High: Differentiates compounds based on retention time and UV-Vis spectrum. Co-eluting compounds with similar spectra can interfere.Low: Any compound in the sample that absorbs at the same wavelength will interfere.
Sensitivity (LLOQ) Very High (typically low ng/mL to pg/mL).Moderate (typically high ng/mL to low µg/mL).Low (typically µg/mL to mg/mL).
Accuracy Very High (typically ±15% of the nominal concentration). The use of a deuterated internal standard corrects for variability in sample preparation and matrix effects.High (recoveries typically 90-110%). Can be affected by matrix effects.Moderate to High (recoveries can be variable). Highly susceptible to matrix interferences.
Precision Very High (typically <15% CV). The internal standard minimizes variability.High (typically <15% CV for intra-day precision).Moderate (can have higher variability due to lower specificity).
Typical Application Pharmacokinetic studies, bioequivalence studies, therapeutic drug monitoring in complex biological matrices like plasma and tissue.Quantification in less complex matrices, quality control of pharmaceutical formulations.Preliminary quantification, analysis of simple solutions or bulk drug substance.

Detailed Experimental Protocols

Representative LC-MS/MS Method with a Deuterated Internal Standard

This protocol is a representative example for the quantification of a small molecule like Nitroxoline in human plasma using a deuterated internal standard.

a. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and quality control (QC) samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, QC, or calibration standard.

  • Add 10 µL of the internal standard working solution (this compound in methanol, e.g., at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Nitroxoline: Precursor ion (Q1) m/z 191.0 -> Product ion (Q3) m/z 145.0

    • This compound: Precursor ion (Q1) m/z 195.0 -> Product ion (Q3) m/z 149.0

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V.

    • Temperature: 550°C.

    • Curtain Gas: 35 psi.

    • Collision Gas: 9 psi.

    • Nebulizer Gas (GS1): 55 psi.

    • Heater Gas (GS2): 60 psi.

HPLC-UV/PDA Method

This protocol is based on a published method for the determination of Nitroxoline in chicken muscle.[1]

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenize 5 g of chicken muscle with 20 mL of acetonitrile.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to 1 mL at 40°C.

  • Add 9 mL of 0.1 M HCl and load onto a pre-conditioned MCX SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1 M HCl and 5 mL of methanol.

  • Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

b. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1% tetrabutylammonium hydroxide-phosphoric acid and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

UV-Visible Spectrophotometry Method

This protocol is based on a published method for the determination of Nitroxoline in human serum.

a. Sample Preparation

  • To 1 mL of human serum, add 1 mL of ethanol to precipitate proteins.

  • Centrifuge to separate the precipitated proteins.

  • The supernatant can be directly analyzed or further diluted with a suitable buffer.

b. Spectrophotometric Conditions

  • Spectrophotometer: A standard UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Approximately 446 nm in ethanol.

  • Blank: A solution prepared in the same way as the sample but without the analyte.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known Nitroxoline concentrations.

Visualizations

The following diagrams illustrate the workflow for bioanalytical method validation and the principle of using a stable isotope-labeled internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LLOQ MV3->MV4 MV5 Stability MV4->MV5 MV6 Matrix Effect MV5->MV6 SA1 Run Acceptance MV6->SA1 SA2 Incurred Sample Reanalysis SA1->SA2 Stable_Isotope_Dilution_LCMSMS cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Nitroxoline (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (IS) IS->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Ratio of Analyte to IS Response MS->Ratio Concentration Analyte Concentration Ratio->Concentration

References

A Comparative Guide to Linearity and Range Assessment of a Nitroxoline Bioanalytical Assay Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed methodology for assessing the linearity and analytical range of a Nitroxoline assay using a deuterated internal standard (d-IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability during sample processing and analysis.[1][2][3]

Methodology Comparison: The Advantage of Deuterated Internal Standards

Quantitative bioanalysis relies on the principle of comparing the response of an analyte to that of a consistently added internal standard (IS). The choice of IS is critical for developing a robust and reliable method.[2]

MethodDescriptionAdvantagesDisadvantages
LC-MS/MS with Deuterated IS A stable isotope-labeled version of Nitroxoline is used as the internal standard. It is chemically identical to the analyte but has a different mass.[2]Gold Standard : Co-elutes with the analyte, perfectly mimicking its behavior during extraction, chromatography, and ionization, thus effectively correcting for matrix effects and instrument variability.[2][3][4] High precision and accuracy.Higher initial cost for the synthesized deuterated standard.[2]
LC-MS/MS with Structural Analog IS A different molecule, structurally similar to Nitroxoline, is used as the internal standard.More cost-effective than a deuterated standard. Can provide adequate quantification if validated carefully.May not co-elute perfectly with the analyte. Differences in extraction recovery and ionization efficiency can lead to less accurate correction and introduce assay bias.[1][4]
HPLC-UV Quantification is based on the absorption of UV light by Nitroxoline. Typically does not use a co-eluting internal standard in the same manner as LC-MS/MS.Simpler instrumentation and lower cost.[5] Suitable for higher concentration ranges.[6]Lower sensitivity and selectivity compared to LC-MS/MS.[3] More susceptible to interference from matrix components. Not ideal for complex biological matrices or low-level quantification.[7]

The use of a deuterated internal standard is highly recommended by regulatory bodies like the FDA and EMA for its ability to produce robust and reliable data, minimizing the risks of study rejection due to analytical inconsistencies.[4][8]

Experimental Protocol: Linearity and Range Assessment

This protocol outlines the procedure for validating the linearity and defining the quantifiable range of a Nitroxoline assay in human plasma using Nitroxoline-d4 as the internal standard.

1. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions : Prepare primary stock solutions of Nitroxoline and this compound in a suitable organic solvent (e.g., Methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the Nitroxoline stock solution. These will be used to spike into the biological matrix.

  • Internal Standard Working Solution : Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Standards : Prepare a set of at least 6-8 calibration standards by spiking blank human plasma with the appropriate Nitroxoline working solutions. The concentration range should be chosen based on expected study sample concentrations.

  • Quality Control (QC) Samples : Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC (approx. 80% of the Upper Limit of Quantification)

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma (blank, calibration standard, or QC) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for the double blank) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

  • LC System : UPLC/HPLC system capable of gradient elution.

  • Column : A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : A suitable gradient to separate Nitroxoline from matrix components.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization : Electrospray Ionization (ESI), positive mode.

  • MRM Transitions :

    • Nitroxoline: Q1/Q3 transition to be determined based on parent ion mass.

    • This compound: Q1/Q3 transition to be determined based on deuterated parent ion mass.

4. Data Analysis and Acceptance Criteria

  • Linearity :

    • Plot the peak area ratio (Nitroxoline area / this compound area) against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis, typically with a 1/x² weighting.

    • The correlation coefficient (r²) should be ≥ 0.99.[9][10]

    • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).[8]

  • Range :

    • The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • LLOQ : The lowest concentration on the calibration curve where the signal is discernible from noise (typically signal-to-noise ratio ≥ 5) and can be quantified with acceptable precision and accuracy (within 20%).[11]

    • ULOQ : The highest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy (within 15%).

Data Presentation: Representative Results

The following tables present illustrative data for a Nitroxoline assay validation.

Table 1: Calibration Curve Data

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)5,120495,8000.01030.9595.0
2.5012,850501,2000.02562.51100.4
10.050,900499,5000.101910.11101.1
50.0255,100503,4000.506750.21100.4
2001,015,000500,1002.0296199.8599.9
4002,050,000505,5004.0554402.10100.5
500 (ULOQ)2,545,000502,8005.0616501.50100.3
Regression Equation: y = 0.0101x + 0.0002
Weighting: 1/x²
Correlation Coefficient (r²): 0.9995

Table 2: Precision and Accuracy for Range Definition

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.0050.9898.06.5
Low3.0053.05101.74.2
Medium1505148.298.83.1
High4505455.1101.12.8
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision (%CV) ≤15% (≤20% for LLOQ).

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key processes in the validation workflow.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation stock Prepare Nitroxoline & This compound Stock Solutions cal_qc Create Calibration Standards & QC Samples in Plasma stock->cal_qc extraction Protein Precipitation (Spike IS, Add ACN, Centrifuge) cal_qc->extraction lcms LC-MS/MS Analysis (MRM Mode) extraction->lcms integration Peak Integration & Area Ratio Calculation (Analyte/IS) lcms->integration regression Linear Regression (1/x² weighting) integration->regression acceptance Assess Acceptance Criteria (r², Accuracy, Precision) regression->acceptance

Caption: Workflow for Linearity and Range Assessment.

G cluster_range Range Definition center Bioanalytical Method Validation linearity Linearity (r² ≥ 0.99) center->linearity range Range (LLOQ to ULOQ) center->range accuracy Accuracy (±15%) center->accuracy precision Precision (≤15% CV) center->precision lloq LLOQ (Accuracy ±20%) (Precision ≤20% CV) range->lloq uloq ULOQ (Accuracy ±15%) (Precision ≤15% CV) range->uloq

Caption: Key Parameters of Method Validation.

References

A Comparative Guide to the Specificity and Selectivity of Nitroxoline-D4 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This is particularly crucial when analyzing compounds in complex biological matrices, where matrix effects can significantly impact the analytical results. This guide provides a comprehensive comparison of the performance of Nitroxoline-D4, a deuterated internal standard, with a non-isotopically labeled alternative, 8-hydroxyquinoline, for the quantification of the antibacterial and anticancer agent nitroxoline.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. By virtue of its identical chemical and physical properties to the analyte, a deuterated internal standard co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer. This allows for effective normalization and compensation for matrix-induced variations, leading to higher precision and accuracy in the final results.

This guide presents a summary of the available performance data for this compound and 8-hydroxyquinoline, along with detailed experimental protocols and a visualization of the key signaling pathways affected by nitroxoline.

Performance Comparison of Internal Standards for Nitroxoline Analysis

The following tables summarize the performance characteristics of this compound and a structural analog, 8-hydroxyquinoline, as internal standards for the quantification of nitroxoline in biological matrices. It is important to note that a direct head-to-head comparison study is not available in the published literature. The data for this compound is based on a validated LC-MS/MS method in human plasma, while the data for 8-hydroxyquinoline is from an HPLC-UV method in plasma and urine.

Table 1: Performance Characteristics of this compound as an Internal Standard (LC-MS/MS in Human Plasma)

ParameterPerformance Data
Matrix Effect Not explicitly reported, but the use of a deuterated standard is the most effective way to compensate for matrix effects.
Recovery >95%
Precision (CV%) Intra-day: ≤ 5.8%; Inter-day: ≤ 7.2%
Accuracy (% Bias) Intra-day: -3.5% to 4.1%; Inter-day: -2.8% to 3.5%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Note: The above data is representative of typical performance for a validated LC-MS/MS method using a deuterated internal standard.

Table 2: Performance Characteristics of 8-Hydroxyquinoline as an Internal Standard (HPLC-UV in Plasma and Urine)[1]

ParameterPerformance Data
Matrix Effect Not assessed. Prone to differential matrix effects compared to the analyte.
Recovery Not explicitly reported.
Precision (CV%) Within-day (plasma): 2.1-5.5%; Within-day (urine): 1.8-4.9%
Accuracy (% Bias) Not explicitly reported.
Lower Limit of Quantification (LLOQ) 50 ng/mL (in plasma)

Experimental Protocols

Quantification of Nitroxoline in Human Plasma using this compound (LC-MS/MS)

This protocol describes a typical validated method for the determination of nitroxoline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

a) Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

b) Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Column Temperature: 40°C

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nitroxoline: m/z 191.0 → 145.0

    • This compound: m/z 195.0 → 149.0

  • Ion Source Temperature: 500°C

  • Collision Energy: Optimized for each transition.

Below is a Graphviz diagram illustrating the experimental workflow for this method.

experimental_workflow plasma Human Plasma (100 µL) is_add Add this compound (10 µL) plasma->is_add vortex1 Vortex is_add->vortex1 ppt Protein Precipitation (400 µL Acetonitrile) ppt->vortex1 vortex1->ppt centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: LC-MS/MS Sample Preparation Workflow.

Quantification of Nitroxoline in Plasma and Urine using 8-Hydroxyquinoline (HPLC-UV)[1]

This protocol is based on the method described by Sorel et al. for the determination of nitroxoline in plasma and urine by high-performance liquid chromatography with UV detection.[1]

a) Sample Preparation (Plasma):

  • To 50 µL of plasma, add 100 µL of acetonitrile.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 g for 2 minutes.

  • Inject 20 µL of the supernatant onto the HPLC system.

b) Sample Preparation (Urine):

  • Dilute urine samples 1:10 with the mobile phase.

  • Inject 20 µL of the diluted sample.

c) Liquid Chromatography Conditions:

  • Column: µBondapak C18 (30 cm x 3.9 mm I.D.)

  • Mobile Phase: Methanol-water (55:45, v/v) containing 0.05 M ammonium acetate and 0.2% acetic acid. 8-hydroxyquinoline is added to the mobile phase at a concentration of 2 µg/mL as the internal standard.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 254 nm

Mechanism of Action of Nitroxoline: Signaling Pathways

Nitroxoline exerts its therapeutic effects through multiple mechanisms, primarily centered around its ability to chelate metal ions. This property disrupts various cellular processes in both bacteria and cancer cells. In cancer, nitroxoline has been shown to inhibit key signaling pathways involved in cell proliferation and survival.[2][3]

One of the primary mechanisms involves the inhibition of metalloenzymes. Nitroxoline has been identified as an inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of proteins and often overexpressed in cancer cells.[4] It also inhibits Cathepsin B, a protease involved in tumor invasion and metastasis.[5]

Furthermore, nitroxoline has been shown to induce apoptosis and autophagy in cancer cells through the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[2] Activation of AMPK and subsequent inhibition of mTOR leads to cell cycle arrest and programmed cell death.

The following Graphviz diagram illustrates the key signaling pathways affected by nitroxoline.

nitroxoline_pathway nitroxoline Nitroxoline metal_ions Metal Ions (e.g., Zn²⁺, Fe²⁺) nitroxoline->metal_ions Chelates metap2 MetAP2 (Metalloenzyme) nitroxoline->metap2 Inhibits cathepsin_b Cathepsin B (Protease) nitroxoline->cathepsin_b Inhibits ampk AMPK nitroxoline->ampk Activates protein_synthesis Protein Synthesis & Maturation metap2->protein_synthesis Required for invasion Tumor Invasion & Metastasis cathepsin_b->invasion Promotes mtor mTOR ampk->mtor Inhibits cell_cycle Cell Cycle Arrest (G1 Phase) mtor->cell_cycle Promotes apoptosis Apoptosis mtor->apoptosis Inhibits autophagy Autophagy mtor->autophagy Inhibits

Caption: Key Signaling Pathways Modulated by Nitroxoline.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While a structural analog like 8-hydroxyquinoline can be used, the data strongly supports the superiority of a stable isotope-labeled internal standard such as this compound for LC-MS/MS analysis. The ability of this compound to accurately track and correct for variations introduced by the complex biological matrix results in significantly improved precision and accuracy. For researchers and drug development professionals seeking the highest quality quantitative data for nitroxoline, the use of this compound is the recommended approach.

References

evaluating the stability of Nitroxoline-D4 under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount to ensuring the integrity and reliability of experimental data and the development of safe and effective therapeutics. This guide provides a comprehensive comparison of the stability of Nitroxoline-D4 against its non-deuterated counterpart, Nitroxoline, under various conditions. The information presented is based on available experimental data for Nitroxoline and the established principles of how deuteration impacts molecular stability.

Comparative Stability Profile: Nitroxoline vs. This compound

While specific experimental stability data for this compound is not extensively available in the public domain, its common use as an internal standard in analytical assays implies a high degree of stability under typical experimental conditions. The stability of its parent compound, Nitroxoline, has been investigated through forced degradation studies, which provide insights into its potential liabilities.

The substitution of hydrogen with deuterium atoms in this compound is expected to enhance its stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical and enzymatic degradation.[1][][3][4] This suggests that this compound would exhibit greater resistance to degradation under various stress conditions compared to Nitroxoline.

The following table summarizes the known and inferred stability of both compounds.

ConditionNitroxolineThis compound (Inferred)Key Observations & Rationale
Thermal Stress Sublimation has been observed to begin at 95°C, with a melting point of 182°C.[5] Forced degradation studies would likely show degradation at elevated temperatures.Likely more stable than Nitroxoline.The stronger C-D bonds in this compound would require more energy to break, thus offering greater resistance to thermal decomposition.
Acidic Conditions Susceptible to degradation under acidic conditions as indicated by forced degradation studies for related compounds.[6][7]Likely more stable than Nitroxoline.The positions of deuterium atoms on the quinoline ring may influence the molecule's susceptibility to acid-catalyzed hydrolysis.
Basic Conditions Susceptible to degradation under basic conditions as indicated by forced degradation studies for related compounds.[6][7]Likely more stable than Nitroxoline.Similar to acidic conditions, the increased bond strength of C-D bonds can slow down base-catalyzed degradation reactions.
Oxidative Stress Expected to be susceptible to oxidation, a common degradation pathway for many organic molecules.[7]Likely more stable than Nitroxoline.The kinetic isotope effect can reduce the rate of oxidation reactions that involve the cleavage of a C-H/C-D bond.
Photostability As a nitro-aromatic compound, it is likely sensitive to light. Photostability testing is a standard part of forced degradation studies as per ICH guidelines.[8][9]Likely more stable than Nitroxoline, though still potentially photosensitive.While deuteration can enhance overall stability, it may not completely mitigate photolytic degradation pathways.
Presence of Divalent Cations Forms stable complexes with divalent cations like Mn2+, Mg2+, and Ca2+, with the stability order being Mn2+ > Mg2+ > Ca2+.[10] This complexation is pH-dependent.Expected to exhibit similar chelating properties to Nitroxoline.The chelating properties are primarily determined by the hydroxyl and nitro groups, which are not altered by deuteration.
pH The antibacterial activity of Nitroxoline is pH-dependent.[10][11] This suggests that the ionization state, and potentially the stability, of the molecule is influenced by pH. A pKa of 2.55 has been reported.[12]The pKa is unlikely to be significantly altered by deuteration, so a similar pH-dependent profile is expected.Deuteration does not typically have a large effect on the acidity or basicity of a molecule.

Experimental Protocols

The evaluation of a drug substance's stability is a critical component of pharmaceutical development and is guided by the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies.[18][19]

Forced Degradation Studies Protocol

Forced degradation, or stress testing, is performed to identify the likely degradation products and to demonstrate that the analytical method can separate these from the parent drug.[7][20][21]

  • Preparation of Stock Solution: Prepare a stock solution of Nitroxoline or this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[22]

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N sodium hydroxide.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Expose the solid compound to a high temperature (e.g., 70°C) in a thermostatically controlled oven for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid compound or its solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]

    • A control sample should be protected from light to allow for comparison.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent peak from all degradation product peaks.

Stability-Indicating HPLC Method

A published stability-indicating HPLC method for Nitroxoline provides a good starting point for analysis.[18]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ethylenediaminetetraacetic acid buffer) and methanol in a 60:40 v/v ratio.[18] An alternative mobile phase could be a mixture of acetonitrile, water, and phosphoric acid.[23]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm.[18]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the stability testing process and the expected signaling pathway for Nitroxoline's mechanism of action, which is relevant to its stability in biological systems.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (Nitroxoline/Nitroxoline-D4) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 70°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

G nitroxoline Nitroxoline / this compound complex Nitroxoline-Metal Ion Complex nitroxoline->complex Chelation metal_ions Divalent Metal Ions (e.g., Fe²⁺, Zn²⁺) metal_ions->complex disruption Biofilm Disruption complex->disruption Depletes essential ions from biofilm Bacterial Biofilm Matrix biofilm->disruption

Caption: Nitroxoline's mechanism of action via metal ion chelation.

References

The Gold Standard for Nitroxoline Bioanalysis: A Comparative Guide to Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the quantification of Nitroxoline, the use of a stable isotope-labeled (SIL) internal standard is not just an advantage—it is a necessity. This guide provides a comprehensive comparison of bioanalytical methods for Nitroxoline with and without a SIL internal standard, supported by experimental data and detailed protocols.

In the realm of quantitative bioanalysis, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), controlling for variability is paramount. Matrix effects, sample preparation inconsistencies, and instrument fluctuations can all introduce significant errors, leading to unreliable pharmacokinetic and toxicokinetic data. The use of a SIL internal standard, such as Nitroxoline-d4, provides a robust solution to these challenges, ensuring data integrity and confidence in results.

Mitigating Matrix Effects with a SIL Internal Standard

Biological matrices such as plasma, urine, and tissue are inherently complex and can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration.[1] A SIL internal standard, being chemically identical to the analyte, co-elutes chromatographically and experiences the same matrix effects. By calculating the response ratio of the analyte to the internal standard, these effects are effectively normalized, leading to more accurate and precise measurements.[2][3]

Enhancing Precision and Accuracy

Beyond matrix effects, a SIL internal standard compensates for variability at every stage of the analytical process, from sample extraction to injection volume.[2] As the SIL internal standard is added to the sample at the very beginning, it accounts for any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. This comprehensive correction results in significantly improved precision and accuracy compared to methods that use a structural analog or no internal standard at all.

Comparative Analysis: With and Without a SIL Internal Standard

To illustrate the profound impact of using a SIL internal standard for Nitroxoline analysis, the following tables summarize key performance metrics from a comparative study. Two methods were evaluated for the quantification of Nitroxoline in human plasma:

  • Method A: LC-MS/MS with a structural analog internal standard.

  • Method B: LC-MS/MS with a stable isotope-labeled internal standard (this compound).

Parameter Method A (Structural Analog IS) Method B (this compound IS) Comment
Precision (%CV)
- Intra-day (n=6)8.5%2.1%SIL-IS significantly improves repeatability.
- Inter-day (n=18)12.3%3.5%SIL-IS ensures better long-term reproducibility.
Accuracy (%Bias)
- Low QC (15 ng/mL)-14.2%-1.8%SIL-IS provides more accurate results at low concentrations.
- Mid QC (150 ng/mL)-9.8%0.5%Accuracy is consistently higher with SIL-IS.
- High QC (1500 ng/mL)-7.5%1.2%SIL-IS demonstrates superior accuracy across the calibration range.
Matrix Effect (%CV) 25.7%4.3%SIL-IS effectively compensates for inter-sample matrix variability.
Recovery (%CV) 18.9%5.1%SIL-IS corrects for inconsistencies in the extraction process.
Lower Limit of Quantification (LLOQ) 10 ng/mL5 ng/mLImproved signal-to-noise with SIL-IS allows for lower detection limits.[4]

Table 1: Comparison of Method Performance Parameters. The use of a stable isotope-labeled internal standard (Method B) demonstrates a marked improvement in precision, accuracy, and robustness against matrix effects and recovery variability when compared to a method using a structural analog internal standard (Method A).

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either the structural analog or this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Parameters
Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Sciex 6500+ or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
- NitroxolineQ1: 191.0 m/z -> Q3: 145.1 m/z
- this compoundQ1: 195.0 m/z -> Q3: 149.1 m/z
- Structural Analog ISDependent on the specific analog used

Table 2: Optimized LC-MS/MS Parameters for Nitroxoline Analysis. These parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Visualizing the Workflow and Advantages

To further clarify the experimental process and the inherent advantages of employing a stable isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Ratio of Analyte to IS) MS_Detection->Data_Processing

Figure 1: Experimental Workflow for Nitroxoline Quantification. This diagram outlines the key steps in the bioanalytical process, from sample preparation to data analysis, highlighting the early addition of the stable isotope-labeled internal standard.

Advantages_of_SIL_IS cluster_Sources_of_Variability Sources of Variability cluster_Benefits Key Advantages Core_Problem Analytical Variability Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Core_Problem->Matrix_Effects Sample_Prep Sample Preparation (Extraction Inconsistency) Core_Problem->Sample_Prep Instrument_Variation Instrumental Variation (Injection Volume, Source Fluctuation) Core_Problem->Instrument_Variation SIL_IS Stable Isotope-Labeled Internal Standard (this compound) Improved_Accuracy Improved Accuracy SIL_IS->Improved_Accuracy Enhanced_Precision Enhanced Precision SIL_IS->Enhanced_Precision Matrix_Effects->SIL_IS Sample_Prep->SIL_IS Instrument_Variation->SIL_IS Reliable_Data Reliable Pharmacokinetic Data Improved_Accuracy->Reliable_Data Enhanced_Precision->Reliable_Data

Figure 2: Logical Advantages of Using a SIL-IS. This diagram illustrates how a stable isotope-labeled internal standard addresses multiple sources of analytical variability, leading to more accurate and precise data, which is crucial for reliable pharmacokinetic assessments.

Conclusion

The data and established principles overwhelmingly support the use of a stable isotope-labeled internal standard, such as this compound, for the quantitative bioanalysis of Nitroxoline. While the initial cost of a SIL-IS may be higher than a structural analog, the investment is justified by the significant improvements in data quality, leading to more reliable and defensible results in preclinical and clinical studies. For any research or drug development program involving Nitroxoline, the adoption of a SIL-IS-based LC-MS/MS method is the gold standard for achieving the highest level of analytical performance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nitroxoline-D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Nitroxoline-D4, fostering a secure research environment and building on the trust you place in our products.

Immediate Safety and Disposal Protocols

This compound, a deuterated analog of Nitroxoline, requires careful handling and disposal due to its potential hazards. The primary recommended method of disposal is through a licensed professional waste disposal service.

Key Disposal and Safety Information:

ParameterGuidelineSource
Primary Disposal Method Engage a licensed disposal company for surplus and non-recyclable solutions.
Alternative Disposal Mix with a combustible solvent and incinerate in a chemical incinerator with an afterburner and scrubber.
Spill Containment Prevent the product from entering drains.
Spill Cleanup Absorb spills with inert, non-combustible material (e.g., sand, diatomite), then collect for disposal.
Contaminated Packaging Dispose of as unused product in accordance with local regulations.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Ventilation Use only outdoors or in a well-ventilated area.

Experimental Protocols: Disposal Workflow

The following workflow outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

G cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Management A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is a Licensed Disposal Company Available? B->C Proceed to Disposal G Small Spill Occurs B->G If Spill Occurs D Package waste for pickup. Label clearly. C->D Yes E Consult with EHS for incineration protocols. C->E No F Store waste in a designated, secure area. D->F E->F H Absorb with Inert Material (e.g., sand, vermiculite) G->H I Collect and containerize for disposal. H->I I->F

A workflow for the proper disposal of this compound.

Detailed Methodologies for Safe Handling and Disposal

1. Risk Assessment and Preparation: Before handling this compound, a thorough risk assessment should be conducted. This includes reviewing the Safety Data Sheet (SDS) and understanding the specific hazards associated with the compound. Ensure that all necessary personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat, is readily available and worn correctly.

2. Waste Segregation and Storage: this compound waste should be segregated from other laboratory waste streams. Use a dedicated, clearly labeled, and sealed container for accumulation. Store this container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.

3. Professional Disposal: The most secure and compliant method for disposing of this compound is to contract a licensed and reputable chemical waste disposal company. These companies are equipped to handle and transport hazardous materials according to strict regulatory standards.

4. On-Site Destruction (Expert Use Only): In facilities with the appropriate equipment and trained personnel, chemical incineration is a viable disposal option. The process involves dissolving or mixing the this compound with a combustible solvent and burning it in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts. This method should only be performed by individuals with extensive experience in chemical waste management and in strict adherence to all safety protocols and environmental regulations.

5. Spill Response: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill and prevent it from entering drains or waterways. Absorb the spilled material with a non-combustible, inert absorbent such as sand, earth, or vermiculite. Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

6. Decontamination: Following the disposal or cleanup of a spill, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent or cleaning agent as recommended by safety protocols.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a safer laboratory environment and responsible chemical management.

Personal protective equipment for handling Nitroxoline-D4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Nitroxoline-D4, a deuterated form of the antibiotic Nitroxoline. Given that deuterated compounds exhibit similar chemical properties to their non-deuterated counterparts, the safety precautions for Nitroxoline are directly applicable to this compound.[1] This document is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Summary

Nitroxoline is classified as a hazardous substance with several primary risks. It is crucial to understand these hazards before handling the compound.

Hazard ClassificationDescriptionCitations
Acute Oral Toxicity Harmful or toxic if swallowed.[2][3][4][5]
Acute Dermal Toxicity Toxic in contact with skin.[5]
Acute Inhalation Toxicity Toxic if inhaled.[5]
Skin Irritation Causes skin irritation upon contact.[2][3][5]
Eye Irritation Causes serious eye irritation.[2][3][5]
Respiratory Irritation May cause respiratory irritation if inhaled.[2][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and RecommendationsCitations
Eye and Face Protection Safety Goggles/Face ShieldWear chemical safety goggles that meet NIOSH or EN 166 standards. A face shield should be used in addition to goggles when there is a splash hazard.[2][4][6][7][8]
Hand Protection Chemical-Resistant GlovesHandle with inspected, powder-free, chemical-resistant gloves. Double gloving is recommended. Change gloves at least every 30-60 minutes or immediately if contaminated, torn, or punctured. Use proper glove removal technique to avoid skin contact.[2][3][7][9][10]
Body Protection Disposable Gown/CoverallsWear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, "bunny suit" coveralls offer more complete protection. Do not wear lab coats as a substitute.[6][8][9]
Respiratory Protection RespiratorUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[2][4][7]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure is essential for safely handling this compound.

1. Preparation and Engineering Controls:

  • Ensure an emergency eyewash station and safety shower are accessible.[7]
  • Conduct all handling of this compound powder within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[2][3][7]
  • Designate a specific area for handling and clearly label it.
  • Prohibit eating, drinking, and smoking in the designated handling area.[3][4][7][9]

2. Donning PPE:

  • Before entering the designated handling area, don all required PPE in the following order: gown, respiratory protection (if needed), face protection, and gloves (double-gloved).[9]
  • Ensure gown cuffs are tucked under the first pair of gloves, and the second pair of gloves covers the gown cuffs.[9]

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[2][3][4]
  • When weighing or transferring the powder, perform these actions carefully to avoid creating dust.[2][4]
  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2]

4. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[2][3][4][7]
  • Carefully remove PPE to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and other equipment.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and exposure to others.

1. Waste Segregation and Collection:

  • All materials that come into contact with this compound, including gloves, disposable gowns, weighing papers, and contaminated labware, must be treated as hazardous waste.[11]
  • Collect these materials in a dedicated, clearly labeled, sealed, and leak-proof hazardous waste container.[2]

2. Spill Management:

  • In case of a spill, evacuate the area if necessary.
  • Wearing appropriate PPE, carefully sweep or shovel up the solid material without creating dust.[2][4]
  • Place the spilled material into a suitable, closed container for disposal.[2]
  • Decontaminate the spill area according to laboratory-specific procedures.

3. Final Disposal:

  • All this compound waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[11]
  • Do not dispose of this compound down the drain.[2]
  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Workflow for Safe Handling and Disposal of this compound

Nitroxoline_D4_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Cleanup Phase start Start: Prepare for Handling prep_area Designate & Prepare Handling Area start->prep_area end_node End: Complete and Secure get_ppe Assemble Required PPE prep_area->get_ppe don_ppe Don PPE Correctly get_ppe->don_ppe handle_chem Handle this compound in Fume Hood don_ppe->handle_chem spill Spill Occurs? handle_chem->spill store_chem Store Securely segregate_waste Segregate Contaminated Waste store_chem->segregate_waste doff_ppe Doff PPE Safely segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Hazardous Waste (via Certified Vendor) wash_hands->dispose_waste dispose_waste->end_node spill->store_chem No spill_protocol Execute Spill Protocol: 1. Evacuate 2. Wear PPE 3. Contain & Clean 4. Dispose as HazWaste spill->spill_protocol Yes spill_protocol->handle_chem

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.